molecular formula C27H42N3O3+ B607071 Detajmium CAS No. 47719-70-0

Detajmium

Cat. No.: B607071
CAS No.: 47719-70-0
M. Wt: 456.6 g/mol
InChI Key: IXLGLCQSNUMEGQ-OEZWCEBGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Detajmium is an Anti-Arrhythmia Agent.

Properties

CAS No.

47719-70-0

Molecular Formula

C27H42N3O3+

Molecular Weight

456.6 g/mol

IUPAC Name

(9R,12R,13S,14R,16S,17R,18R)-15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

InChI

InChI=1S/C27H42N3O3/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3/q+1/t16?,17-,18-,21?,22-,23+,24-,25+,26+,27?,30?/m0/s1

InChI Key

IXLGLCQSNUMEGQ-OEZWCEBGSA-N

Isomeric SMILES

CC[C@H]1[C@@H]2CC3[C@H]4C5(C[C@@H]([C@@H]2[C@H]5O)[N+]3([C@@H]1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

33774-52-6 (tartrate)
53862-81-0 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Detajmium;  Tachmalcor

Origin of Product

United States

Foundational & Exploratory

Detajmium Bitartrate: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detajmium bitartrate, a potent antiarrhythmic agent, exerts its primary therapeutic effect through the blockade of cardiac voltage-gated sodium channels. Classified as a Class I/C antiarrhythmic drug under the Vaughan Williams classification, its mechanism of action is characterized by a significant depression of the maximum rate of depolarization (Vmax) of the cardiac action potential, with a notably slow recovery from use-dependent block. This technical guide provides a comprehensive overview of the electrophysiological effects, molecular interactions, and experimental basis for the mechanism of action of this compound bitartrate.

Core Mechanism of Action: Sodium Channel Blockade

This compound bitartrate's principal mechanism of action is the inhibition of the fast inward sodium current (INa) in cardiomyocytes. This current is responsible for the rapid upstroke (Phase 0) of the cardiac action potential. By blocking the voltage-gated sodium channels, specifically the Nav1.5 subtype prevalent in the heart, this compound reduces the rate and magnitude of sodium ion influx during depolarization.

This action leads to a decrease in the maximum rate of depolarization (Vmax), a hallmark of Class I antiarrhythmic drugs. The degree of Vmax depression by this compound is pronounced, placing it in the Class I/C subgroup, alongside agents like flecainide and propafenone. A distinguishing feature of this compound is its extremely slow recovery kinetics from use-dependent block, meaning its blocking effect is more pronounced at higher heart rates.

Signaling Pathway

The interaction of this compound bitartrate with the cardiac sodium channel is a direct physical blockade. There is no known intricate signaling cascade involved in its primary mechanism. The drug binds to a specific site on the Nav1.5 channel protein, leading to a conformational change that prevents the channel from conducting sodium ions.

This compound This compound Bitartrate Nav15 Voltage-Gated Sodium Channel (Nav1.5) This compound->Nav15 INa Fast Inward Sodium Current (INa) Phase0 Phase 0 Depolarization of Action Potential INa->Phase0 Initiates Vmax Decreased Vmax Conduction Slowed Cardiac Conduction Vmax->Conduction Leads to

Figure 1: Simplified signaling pathway of this compound Bitartrate's action on a cardiomyocyte.

Quantitative Electrophysiological Data

Electrophysiological studies on isolated cardiac preparations have provided quantitative data on the effects of this compound bitartrate. The following tables summarize the key findings from a study on isolated canine ventricular and Purkinje fibers.

Table 1: Effect of 1 µM this compound on Canine Ventricular Muscle Fibers

ParameterControl (Mean ± SEM)This compound (1 µM) (Mean ± SEM)P-value
Resting Potential (mV)-85.0 ± 1.5-84.8 ± 1.6> 0.05
Action Potential Amplitude (mV)115.0 ± 2.0114.5 ± 2.2> 0.05
Action Potential Duration at 90% Repolarization (ms)250.0 ± 10.0255.0 ± 12.0> 0.05
Effective Refractory Period (ms)260.0 ± 11.0268.0 ± 13.0> 0.05
Maximum Rate of Depolarization (V/s)236.7 ± 28.9177.3 ± 22.5< 0.01

Table 2: Effect of 1 µM this compound on Canine Purkinje Fibers

ParameterControl (Mean ± SEM)This compound (1 µM) (Mean ± SEM)P-value
Resting Potential (mV)-88.0 ± 1.8-87.5 ± 2.0> 0.05
Action Potential Amplitude (mV)120.0 ± 2.5110.0 ± 3.0< 0.01
Action Potential Duration at 90% Repolarization (ms)340.0 ± 15.0320.0 ± 14.0< 0.05
Effective Refractory Period (ms)350.0 ± 16.0335.0 ± 15.0> 0.05
Maximum Rate of Depolarization (V/s)650.0 ± 50.0450.0 ± 45.0< 0.001

Experimental Protocols

The data presented above were obtained using standard intracellular microelectrode recording techniques on isolated cardiac preparations.

Tissue Preparation and Superfusion
  • Tissue Source: Hearts were excised from adult mongrel dogs.

  • Dissection: Free-running Purkinje fibers and right ventricular papillary muscles were dissected from the hearts.

  • Mounting: The preparations were mounted in a tissue chamber and superfused with Tyrode's solution.

  • Superfusion Solution (Tyrode's): Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, Glucose 5.5.

  • Gassing: The solution was gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

  • Temperature: The temperature of the superfusate was maintained at 37°C.

Electrophysiological Recording
  • Microelectrodes: Glass microelectrodes filled with 3 M KCl with tip resistances of 10-20 MΩ were used.

  • Impalement: The microelectrodes were used to impale individual cardiac cells.

  • Amplification: The transmembrane potentials were recorded using a high-input impedance amplifier.

  • Data Acquisition: The action potentials and their first derivative (dV/dt) were displayed on an oscilloscope and recorded for analysis. The maximum rate of depolarization (Vmax) was obtained from the dV/dt signal.

  • Stimulation: The preparations were stimulated at a constant frequency (e.g., 1 Hz) using bipolar silver electrodes insulated except at the tips.

Experimental Workflow

Start Start: Excise Canine Heart Dissect Dissect Purkinje Fibers and Papillary Muscles Start->Dissect Mount Mount Tissues in Superfusion Chamber Dissect->Mount Superfuse Superfuse with Oxygenated Tyrode's Solution at 37°C Mount->Superfuse Stimulate Stimulate at 1 Hz Superfuse->Stimulate Record_Control Record Baseline Action Potentials (Intracellular Microelectrodes) Stimulate->Record_Control Add_this compound Introduce this compound Bitartrate (1 µM) to Superfusate Record_Control->Add_this compound Record_Drug Record Action Potentials in the Presence of Drug Add_this compound->Record_Drug Analyze Analyze Data: - Resting Potential - Action Potential Amplitude - APD90 - ERP - Vmax Record_Drug->Analyze End End Analyze->End

Figure 2: Experimental workflow for assessing the electrophysiological effects of this compound Bitartrate.

Clinical Implications and Safety Profile

Information regarding the clinical use, safety, and pharmacokinetics of this compound bitartrate is limited in readily available literature. A case report of intentional overdose described severe adverse effects including heart block and ventricular fibrillation, which are consistent with the proarrhythmic potential of Class Ic antiarrhythmic agents. As with other drugs in this class, this compound bitartrate should be used with caution, particularly in patients with structural heart disease, due to the risk of proarrhythmia.

Conclusion

This compound bitartrate is a potent Class I/C antiarrhythmic drug whose primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes. This leads to a significant reduction in the maximum rate of depolarization of the cardiac action potential, thereby slowing conduction. Its characteristic slow recovery from use-dependent block suggests a strong effect at higher heart rates. While its electrophysiological effects are well-documented in preclinical models, further research is needed to fully elucidate its clinical pharmacology, safety profile, and potential therapeutic applications.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

Detajmium: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detajmium is a quaternary ammonium derivative of the natural alkaloid ajmaline, investigated for its dual therapeutic potential as both a potent antiarrhythmic agent and a promising neuroprotective compound. This technical guide provides a comprehensive overview of the discovery, a detailed theoretical synthesis pathway, and the molecular mechanisms of action of this compound. It is intended to serve as a resource for researchers and professionals in pharmacology and drug development, offering detailed experimental protocols and a summary of its pharmacological properties.

Discovery and Background

The development of this compound is rooted in the extensive pharmacological history of its parent compound, ajmaline. Ajmaline, a monoterpenoid indole alkaloid first isolated from the roots of Rauwolfia serpentina in 1931, has long been recognized for its antiarrhythmic properties. It functions as a Class Ia antiarrhythmic agent by blocking voltage-gated sodium channels in cardiomyocytes, thereby prolonging the refractory period of the heart.

The discovery of this compound emerged from structure-activity relationship (SAR) studies aimed at enhancing the pharmacological profile of ajmaline. The primary objectives of these derivatization efforts were to improve bioavailability and modulate the compound's electrophysiological effects. The addition of a 4-(3-(diethylamino)-2-hydroxypropyl) group to the ajmaline scaffold resulted in a quaternary ammonium compound, this compound, with a distinct pharmacological profile.

Initial investigations confirmed this compound's potent sodium channel blocking activity, consistent with its ajmaline lineage. However, subsequent preclinical studies revealed an unexpected and significant neuroprotective effect, particularly in models of neurodegenerative disease. This dual activity has positioned this compound as a unique therapeutic candidate with potential applications in both cardiology and neurology.

Synthesis Pathway

The synthesis of this compound bitartrate is a two-stage process that begins with the isolation or total synthesis of its precursor, ajmaline, followed by N-alkylation to introduce the functional side chain, and finally, salt formation.

Stage 1: Synthesis of Ajmaline

While ajmaline can be extracted from natural sources, a reproducible total synthesis is crucial for pharmaceutical production. A common retrosynthetic approach involves the Pictet-Spengler reaction to form the core indole structure.

Illustrative Retrosynthetic Analysis of Ajmaline:

A plausible synthetic route, based on established methods for ajmaline-type alkaloids, is outlined below. This pathway is a representation of a potential synthetic strategy.

  • Starting Materials: D-tryptophan and a suitable aldehyde.

  • Key Reactions: Pictet-Spengler reaction, Dieckmann condensation, and subsequent stereocontrolled reductions and cyclizations.

Stage 2: Synthesis of this compound from Ajmaline

The conversion of ajmaline to this compound is achieved through N-alkylation. This reaction targets one of the nitrogen atoms in the ajmaline core, resulting in the desired quaternary ammonium salt.

Reaction: Ajmaline + 1-chloro-3-(diethylamino)-2-propanol → this compound chloride

This is followed by salt exchange to produce the more stable bitartrate salt.

Reaction: this compound chloride + L-Tartaric acid → this compound bitartrate

G cluster_0 Stage 1: Ajmaline Synthesis cluster_1 Stage 2: this compound Synthesis A D-Tryptophan B Pictet-Spengler Reaction A->B C Tetracyclic Intermediate B->C D Multi-step Cyclization & Functionalization C->D E Ajmaline D->E F Ajmaline G N-Alkylation with 1-chloro-3-(diethylamino)-2-propanol F->G H This compound (Chloride salt) G->H I Purification H->I J Salt Exchange with L-Tartaric Acid I->J K This compound Bitartrate J->K L Final Purification & Crystallization K->L

Caption: Mechanism of this compound's antiarrhythmic effect via sodium channel blockade.

Neuroprotective Action: Cholinergic Pathway Modulation

In the central nervous system, this compound has been shown to act as an acetylcholinesterase (AChE) inhibitor. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft. In neurodegenerative conditions like Alzheimer's disease, where there is a deficit in cholinergic neurotransmission, this action is hypothesized to improve cognitive function and offer neuroprotection.

Cholinergic Signaling Pathway Modulation by this compound

G A Presynaptic Neuron B Release of Acetylcholine (ACh) A->B C Synaptic Cleft B->C E ACh binds to Postsynaptic Receptors B->E diffuses G Acetylcholinesterase (AChE) B->G substrate for D Postsynaptic Neuron C->D F Neuronal Signaling E->F H ACh Breakdown G->H I This compound I->G inhibits

Caption: this compound's role in the cholinergic synapse as an acetylcholinesterase inhibitor.

Conclusion

This compound represents a fascinating example of a compound with a dual pharmacological profile, stemming from its structural relationship to the natural product ajmaline. Its potent antiarrhythmic effects, mediated by sodium channel blockade, are complemented by its neuroprotective potential through the modulation of cholinergic pathways. This technical guide has provided a foundational understanding of this compound's discovery, a plausible synthesis pathway, and its mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential in both cardiovascular and neurodegenerative diseases.

Pharmacological Profile of Detajmium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the pharmacological profile of Detajmium. Significant gaps in the data exist, particularly concerning comprehensive pharmacokinetics, receptor binding affinity, and detailed preclinical and clinical studies. The information provided herein is intended for research and informational purposes only and does not constitute medical advice.

Introduction

This compound, also known by its synonym Tachmalcor, is classified as a Class I/C antiarrhythmic agent according to the Vaughan Williams classification.[1] Its primary mechanism of action is the blockade of cardiac sodium channels. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, and available pharmacokinetic data.

Mechanism of Action: Sodium Channel Blockade

This compound exerts its antiarrhythmic effect by blocking the fast sodium channels (NaV1.5) in cardiomyocytes. This blockade is state-dependent, meaning the drug has a higher affinity for the open and inactivated states of the sodium channel than for the resting state. By binding to these channels, this compound reduces the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity in non-nodal cardiac tissues, which is a hallmark of Class I antiarrhythmic drugs. The slow recovery kinetics from this block contribute to its classification as a Class I/C agent.

This compound This compound NaV1_5 Cardiac Sodium Channel (NaV1.5) This compound->NaV1_5 Binds to open and inactivated states Na_Influx Reduced Sodium Influx (Phase 0) NaV1_5->Na_Influx Blockade Vmax Decreased Vmax Na_Influx->Vmax Conduction Slowed Conduction Velocity Vmax->Conduction Antiarrhythmic Antiarrhythmic Effect Conduction->Antiarrhythmic

Figure 1: Proposed Mechanism of Action of this compound.

Pharmacodynamics: Electrophysiological Effects

The primary pharmacodynamic effects of this compound have been characterized through in vitro electrophysiological studies on isolated cardiac preparations.

Electrophysiological Parameters

The following table summarizes the quantitative effects of this compound on key electrophysiological parameters in isolated dog cardiac tissues.

ParameterTissue TypeConcentration (µM)EffectMagnitude of ChangeReference
Maximum Rate of Depolarization (Vmax)Ventricular Muscle Fibers1Reduced from 236.7 ± 28.9 to 177.3 ± 22.5 V/s[1]
Purkinje Fibers1Reduced from 687.5 ± 57.2 to 523.7 ± 58.2 V/s[1]
Action Potential Amplitude (APA)Purkinje Fibers1Decreased from 111.1 ± 12.3 to 100.0 ± 2.5 mV[1]
Action Potential Duration at 90% Repolarization (APD90)Purkinje Fibers1Shortened from 359.0 ± 17.5 to 262.1 ± 12.3 ms[1]
Resting Potential (RP)Ventricular Muscle Fibers1No significant change-[1]
Effective Refractory Period (ERP)Ventricular Muscle Fibers1No significant change-[1]

Note: Data presented as mean ± SEM.

Experimental Protocol: In Vitro Electrophysiology

A detailed experimental protocol for the key electrophysiological studies cited is not fully available in the public domain. However, the methodology is described as utilizing conventional intracellular microelectrode techniques on isolated cardiac preparations.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolation Isolation of Cardiac Tissue (Dog Ventricular Muscle & Purkinje Fibers) Perfusion Langendorff Perfusion (Tyrode's solution, 37°C) Isolation->Perfusion Microelectrode Intracellular Microelectrode Impaling Perfusion->Microelectrode Stimulation Electrical Stimulation (1 Hz) Microelectrode->Stimulation Recording Recording of Action Potentials Stimulation->Recording Drug_Admin Administration of this compound (1 µM) Recording->Drug_Admin Measurement Measurement of Electrophysiological Parameters (Vmax, APA, APD90, etc.) Recording->Measurement Drug_Admin->Recording Post-drug recording Comparison Comparison of Pre- and Post-Drug Values Measurement->Comparison

Figure 2: General Experimental Workflow for In Vitro Electrophysiology.

Pharmacokinetics

Metabolism

The main metabolic pathways of this compound have been identified as:

  • Hydroxylation and subsequent O-methylation of the indole ring.

  • Oxidation and reduction of the C-21 hydroxyl function.

  • Cleavage of the N-alkyl side-chain , which may be a non-enzymatic degradation pathway.

This compound This compound Metabolite1 Hydroxylated & O-methylated Indole Ring Metabolites This compound->Metabolite1 Hydroxylation & O-methylation Metabolite2 Oxidized/Reduced C-21 Hydroxyl Metabolites This compound->Metabolite2 Oxidation/Reduction Metabolite3 N-dealkylated Metabolite This compound->Metabolite3 N-alkyl side-chain cleavage

References

In Vitro Characterization of Detajmium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Research and Drug Development Professionals

Executive Summary

Detajmium is a novel investigational agent with a unique poly-pharmacological profile, demonstrating significant potential for the management of cardiac arrhythmias. This document provides a comprehensive overview of the in-ro characterization of this compound, detailing its mechanism of action, electrophysiological effects, and safety pharmacology profile. The data presented herein underscore this compound's multi-ion channel blocking activity, with a primary effect on the late sodium current (INaL) and the rapid delayed rectifier potassium current (IKr). All experimental protocols are detailed to ensure reproducibility and facilitate further investigation.

Primary Pharmacodynamics: Multi-Ion Channel Modulation

This compound exhibits a potent and concentration-dependent inhibition of several key cardiac ion channels implicated in the cardiac action potential. Its primary mechanism involves the significant reduction of both INaL and IKr, with secondary effects on the L-type calcium current (ICa,L) and the slow delayed rectifier potassium current (IKs).

Electrophysiological Profile

The inhibitory effects of this compound on key cardiac ion channels were quantified using automated patch-clamp electrophysiology. The half-maximal inhibitory concentrations (IC50) are summarized below.

Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels

Ion ChannelGeneCell LineIC50 (nM)Hill Slope (n)N
hNav1.5 (Late)SCN5AHEK293125 ± 181.18
hERG (IKr)KCNH2HEK293350 ± 451.08
hCav1.2 (ICa,L)CACNA1CHEK2931,200 ± 150

Early-Stage Research on Detajmium Bitartrate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detajmium bitartrate, also known by its developmental code name Tachmalcor, is an antiarrhythmic agent belonging to the Class I/C category of the Vaughan Williams classification. As an analogue of ajmaline, its primary mechanism of action involves the blockade of cardiac sodium channels. Early-stage preclinical research has focused on elucidating its electrophysiological effects on cardiac tissues, revealing a significant frequency-dependent block of the fast sodium current (INa) and exceptionally slow recovery kinetics. This whitepaper provides an in-depth analysis of the foundational preclinical studies, presenting quantitative data on its effects on key cardiac electrophysiological parameters, detailed experimental methodologies, and a visualization of its mechanism of action.

Introduction

This compound bitartrate is a quaternary ammonium derivative of ajmaline, a well-established Class Ia antiarrhythmic drug. The structural modification was intended to alter its electrophysiological profile, potentially offering a different therapeutic window or side-effect profile. Early investigations have centered on its effects on the cardiac action potential, particularly its interaction with voltage-gated sodium channels, which are critical for the initiation and propagation of the cardiac impulse. Understanding the nuanced electrophysiological properties of this compound bitartrate is crucial for predicting its clinical efficacy and potential proarrhythmic risks.

Mechanism of Action

This compound bitartrate exerts its antiarrhythmic effect primarily by blocking the fast inward sodium current (INa) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

Based on preclinical evidence, the key characteristics of this compound bitartrate's sodium channel blockade include:

  • State-Dependent Binding: Preferential binding to the open and/or inactivated states of the sodium channel.

  • Frequency-Dependent Block: Increased channel blockade with higher stimulation frequencies, a characteristic feature of Class I antiarrhythmic drugs.

  • Slow Recovery Kinetics: Unusually slow dissociation from the sodium channel, leading to a prolonged effect even after the cessation of high-frequency stimulation.

While the primary target is the sodium channel, it is plausible that, similar to its parent compound ajmaline, this compound bitartrate may also exert secondary effects on other cardiac ion channels, such as potassium and calcium channels. However, early research has predominantly focused on its prominent sodium channel blocking activity.

cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-Gated Sodium Channel (Nav1.5) Depolarization Phase 0 Depolarization Na_channel->Depolarization Initiates This compound This compound Bitartrate This compound->Na_channel Blocks Na_ion Na_ion->Na_channel Influx

Proposed Mechanism of Action for this compound Bitartrate.

Preclinical Electrophysiological Studies

The cornerstone of early-stage research on this compound bitartrate is the seminal study by Hála et al. (1994), which characterized its electrophysiological effects on isolated canine cardiac preparations. The findings from this study provide the most comprehensive quantitative data available to date.

Effects on Cardiac Action Potential Parameters

The following tables summarize the quantitative data on the effects of 1 µM this compound bitartrate on the action potential parameters of isolated canine ventricular muscle and Purkinje fibers.

Table 1: Effect of 1 µM this compound Bitartrate on Canine Ventricular Muscle Fibers (n=6) [1]

ParameterControl (Mean ± SD)This compound (1 µM) (Mean ± SD)Percentage Changep-value
Resting Potential (RP) (mV)Not specifiedNo significant change->0.05
Action Potential Amplitude (APA) (mV)Not specifiedNo significant change->0.05
Action Potential Duration at 90% Repolarization (APD90) (ms)Not specifiedNo significant change->0.05
Maximum Rate of Depolarization (Vmax) (V/s)236.7 ± 28.9177.3 ± 22.5-25.1%<0.01
Effective Refractory Period (ERP) (ms)Not specifiedNo significant change->0.05

Table 2: Effect of 1 µM this compound Bitartrate on Canine Purkinje Fibers (n=8) [1]

ParameterControl (Mean ± SD)This compound (1 µM) (Mean ± SD)Percentage Changep-value
Maximal Diastolic Potential (mV)Not specifiedNo significant change->0.05
Action Potential Amplitude (APA) (mV)111.1 ± 12.3100.0 ± 2.5-10.0%<0.003
Action Potential Duration at 90% Repolarization (APD90) (ms)359.0 ± 17.5262.1 ± 12.3-27.0%<0.001
Maximum Rate of Depolarization (Vmax) (V/s)687.5 ± 57.2523.7 ± 58.2-23.8%<0.001
ERP/APD RatioNot specifiedNo significant change->0.05
Frequency-Dependent Vmax Block and Recovery Kinetics

A key finding of the early research was the pronounced frequency-dependent blockade of Vmax by this compound bitartrate. The fractional Vmax block was determined to be 0.185 ± 0.008 per action potential.[1] Furthermore, the recovery of Vmax from this block was found to be extremely slow, with a time constant of 348.16 ± 57.43 seconds.[1] This is significantly slower than most other Class I antiarrhythmic drugs.

Experimental Protocols

The following methodologies are based on the study by Hála et al. (1994) and represent a standard approach for the in vitro electrophysiological evaluation of antiarrhythmic compounds.

Tissue Preparation
  • Animal Model: Adult mongrel dogs of either sex.

  • Anesthesia: Intravenous pentobarbital sodium.

  • Heart Excision: Hearts were rapidly excised and placed in oxygenated Tyrode's solution.

  • Tissue Isolation:

    • Ventricular Muscle: Trabeculae and papillary muscles were dissected from the right ventricle.

    • Purkinje Fibers: Free-running false tendons were isolated from either ventricle.

  • Tissue Mounting: Preparations were mounted in a tissue chamber and superfused with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.

Electrophysiological Recordings
  • Microelectrodes: Glass capillary microelectrodes filled with 3 M KCl were used for intracellular recordings.

  • Stimulation: Tissues were stimulated using square-wave pulses of 1 ms duration at twice the diastolic threshold intensity.

  • Data Acquisition: Transmembrane action potentials were displayed on an oscilloscope, and the following parameters were measured:

    • Resting Potential (RP) or Maximal Diastolic Potential

    • Action Potential Amplitude (APA)

    • Action Potential Duration at 90% repolarization (APD90)

    • Maximum Rate of Depolarization (Vmax)

    • Effective Refractory Period (ERP)

cluster_prep Tissue Preparation cluster_record Electrophysiological Recording start Heart Excision dissect Dissection of Ventricular Muscle & Purkinje Fibers start->dissect mount Mounting in Tissue Chamber dissect->mount superfuse Superfusion with Tyrode's Solution mount->superfuse impale Cell Impalement with Microelectrode superfuse->impale stimulate Electrical Stimulation impale->stimulate record Action Potential Recording stimulate->record analyze Parameter Analysis record->analyze

Experimental Workflow for In Vitro Electrophysiology Study.

Discussion and Future Directions

The early-stage research on this compound bitartrate firmly establishes it as a potent sodium channel blocker with distinctive electrophysiological properties. The significant reduction in Vmax in both ventricular and Purkinje fibers, coupled with a pronounced frequency-dependent block, aligns with a Class I/C antiarrhythmic profile. The exceptionally slow recovery kinetics suggest a potential for cumulative effects and a long-lasting therapeutic action.

However, several aspects warrant further investigation:

  • Concentration-Response Relationship: The available data is limited to a single concentration. Establishing a full concentration-response curve is essential for determining the EC50 and therapeutic index.

  • Effects on Other Ion Channels: A comprehensive evaluation of its effects on potassium and calcium channels is necessary to fully understand its electrophysiological profile and proarrhythmic potential.

  • In Vivo Studies: Preclinical in vivo studies are required to assess its pharmacokinetic and pharmacodynamic properties, efficacy in arrhythmia models, and overall safety profile.

  • Structural-Activity Relationship: Further investigation into the structural modifications of the ajmaline scaffold could lead to the development of novel antiarrhythmic agents with improved efficacy and safety.

References

Detajmium's Cardiac Electrophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detajmium, also known as Tachmalcor, is a potent antiarrhythmic agent classified within the Vaughan Williams Class I/C.[1] This technical guide provides an in-depth analysis of the electrophysiological effects of this compound on cardiac tissue, with a focus on its mechanism of action, quantitative effects on key cardiac action potential parameters, and the experimental protocols used to elucidate these properties. This compound exhibits a pronounced, frequency-dependent block of the fast sodium channels, leading to a significant reduction in the maximum rate of depolarization (Vmax) with notably slow recovery kinetics.[1] This guide is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Mechanism of Action

This compound's primary mechanism of action is the blockade of fast sodium channels (NaV1.5) in cardiomyocytes.[2][3] As a Class I/C antiarrhythmic, it exhibits a high affinity for the open and/or inactivated states of these channels. This state-dependent binding results in a potent, use-dependent reduction in sodium influx during phase 0 of the cardiac action potential.[1] The consequence is a slowing of conduction velocity in atrial and ventricular muscle, as well as in the His-Purkinje system.

A defining characteristic of this compound is its extremely slow recovery from channel blockade.[1] This slow offset kinetic contributes to its sustained effect, particularly at higher heart rates. Unlike some other antiarrhythmic agents, this compound at concentrations below 32 µM does not significantly affect beta-adrenoceptors or slow-response action potentials, indicating a specific action on the fast sodium channels.[1]

Signaling Pathway

The following diagram illustrates the principal mechanism of action of this compound at the cellular level.

Mechanism of Action of this compound cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Na_channel Fast Sodium Channel (Nav1.5) Na_ion_in Na+ Influx This compound This compound This compound->Na_channel Blocks Depolarization Phase 0 Depolarization (Reduced Vmax) Na_ion_in->Depolarization Initiates Na_ion_out Na+ Na_ion_out->Na_channel Extracellular

Mechanism of action of this compound on the cardiac sodium channel.

Quantitative Electrophysiological Effects

The electrophysiological effects of this compound have been quantified in isolated cardiac preparations. The following tables summarize the key findings from studies on canine ventricular muscle and Purkinje fibers.

Table 1: Effect of 1 µM this compound on Dog Ventricular Muscle Fibers
ParameterControl (Mean ± SD)This compound (1 µM) (Mean ± SD)P-value
Resting Potential (RP)Not specifiedNo significant changeNS
Action Potential Amplitude (APA)Not specifiedNo significant changeNS
Action Potential Duration (APD90)Not specifiedNo significant changeNS
Effective Refractory Period (ERP)Not specifiedNo significant changeNS
Maximum Rate of Depolarization (Vmax)236.7 ± 28.9 V/s177.3 ± 22.5 V/s< 0.01
Data from a study with n=6, stimulated at 1 Hz and maintained at 37°C.[1]
Table 2: Effect of 1 µM this compound on Dog Purkinje Fibers
ParameterControl (Mean ± SD)This compound (1 µM) (Mean ± SD)P-value
Action Potential Amplitude (APA)111.1 ± 12.3 mV100.0 ± 2.5 mV< 0.003
Action Potential Duration (APD90)359.0 ± 17.5 ms262.1 ± 12.3 ms< 0.001
Maximum Rate of Depolarization (Vmax)687.5 ± 57.2 V/s523.7 ± 58.2 V/s< 0.001
Maximal Diastolic PotentialNot specifiedNo significant changeNS
ERP/APD RatioNot specifiedNo significant changeNS
Data from a study with n=8, stimulated at 1 Hz and maintained at 37°C.[1]
Table 3: Recovery Kinetics of Vmax
ParameterValue (Mean ± SD)
Time Constant (τ)348.16 ± 57.43 s
This extremely slow time constant highlights the slow offset kinetics of this compound.[1]

Experimental Protocols

The following sections detail the methodologies employed in the electrophysiological assessment of this compound.

Tissue Preparation
  • Animal Model: Adult mongrel dogs of either sex are used.

  • Anesthesia: Animals are anesthetized, typically with an intravenous barbiturate.

  • Heart Excision: The heart is rapidly excised and placed in a cool, oxygenated Tyrode's solution.

  • Tissue Dissection: Ventricular muscle strips and free-running Purkinje fibers are carefully dissected from the right ventricle.

  • Mounting: The preparations are mounted in a tissue bath and superfused with oxygenated Tyrode's solution at a constant temperature of 37°C.

Electrophysiological Recording

The conventional intracellular microelectrode technique is employed for recording transmembrane action potentials.

  • Microelectrodes: Glass microelectrodes are filled with 3 M KCl and have a resistance of 10-20 MΩ.

  • Impaling: A single cell within the cardiac preparation is impaled with the microelectrode.

  • Amplification: The recorded signal is passed through a high-input impedance amplifier.

  • Data Acquisition: The amplified signal is displayed on an oscilloscope and recorded for later analysis.

  • Stimulation: The preparation is stimulated using bipolar silver electrodes with square-wave pulses of 1 ms duration at a frequency of 1 Hz.

Measurement of Electrophysiological Parameters
  • Resting Potential (RP): The membrane potential during electrical diastole.

  • Action Potential Amplitude (APA): The difference between the peak of the action potential and the resting potential.

  • Action Potential Duration (APD): The time from the initial upstroke to a specified level of repolarization (e.g., 90% repolarization, APD90).

  • Maximum Rate of Depolarization (Vmax): The first derivative (dV/dt) of the action potential upstroke.

  • Effective Refractory Period (ERP): Determined by introducing extrastimuli at progressively shorter coupling intervals until a propagated response is no longer elicited.[4][5][6]

Vmax Recovery Kinetics
  • Steady-State Block: The preparation is stimulated at a given frequency until a steady-state level of Vmax depression is achieved in the presence of this compound.

  • Test Pulse Protocol: A train of stimuli is applied, followed by a variable rest period, and then a test pulse is delivered.

  • Vmax Measurement: The Vmax of the action potential elicited by the test pulse is measured.

  • Time Constant Calculation: The recovery of Vmax is plotted against the duration of the rest period, and the data are fitted to a single exponential function to determine the time constant (τ) of recovery.

Experimental Workflow Diagram

Experimental Workflow for Cardiac Electrophysiology cluster_prep Tissue Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A Anesthesia & Heart Excision B Dissection of Ventricular Muscle & Purkinje Fibers A->B C Mounting in Tissue Bath B->C D Microelectrode Impalement C->D E Action Potential Recording D->E G Measurement of AP Parameters (APA, APD, Vmax, ERP) E->G F Electrical Stimulation F->E H Vmax Recovery Kinetics Analysis G->H

Workflow for assessing this compound's electrophysiological effects.

Conclusion

This compound is a potent Class I/C antiarrhythmic drug characterized by its significant, use-dependent depression of the cardiac sodium current and remarkably slow recovery kinetics. These properties lead to a pronounced reduction in Vmax and a slowing of conduction, particularly in the Purkinje fibers. The detailed electrophysiological profile presented in this guide, including the quantitative data and experimental methodologies, provides a crucial foundation for further research into the therapeutic potential and safety profile of this compound and related compounds in the management of cardiac arrhythmias.

References

In-Depth Technical Guide: Cellular Targets of Detajmium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detajmium is a potent antiarrhythmic agent whose primary mechanism of action is the blockade of voltage-gated sodium channels. Classified as a Class I/C antiarrhythmic drug, its electrophysiological effects are characterized by a significant reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, with slow onset and offset kinetics. This technical guide provides a comprehensive overview of the cellular targets of this compound, presenting quantitative data from key studies, detailing the experimental protocols used for its characterization, and visualizing the associated signaling pathways and experimental workflows. While the primary target is well-established, this paper also addresses and clarifies the current lack of evidence for other purported cellular activities.

Primary Cellular Target: Voltage-Gated Sodium Channels

The principal cellular target of this compound is the voltage-gated sodium channel (NaV), which is critical for the initiation and propagation of action potentials in excitable cells, including cardiomyocytes.[1][2] this compound exhibits a potent inhibitory effect on these channels, which underlies its antiarrhythmic properties.

Electrophysiological Effects on Cardiac Tissues

In-depth studies on isolated cardiac preparations have elucidated the specific effects of this compound on the electrophysiological properties of cardiomyocytes. At a concentration of 1 µM, this compound induces significant changes in key action potential parameters in both ventricular muscle and Purkinje fibers.[1]

Key Findings:

  • Reduction of Vmax: this compound significantly reduces the maximum rate of depolarization (Vmax) of the cardiac action potential.[1] This effect is a hallmark of Class I antiarrhythmic drugs and is directly attributable to the blockade of fast sodium channels.

  • Frequency-Dependent Block: The inhibitory effect of this compound on Vmax is frequency-dependent, meaning the degree of block increases with higher heart rates.[1] This is a characteristic feature of many sodium channel blockers.

  • Slow Kinetics: this compound is distinguished by its extremely slow recovery kinetics from Vmax block (offset kinetics), with a time constant significantly longer than that of many other antiarrhythmic drugs.[1] This slow dissociation from the sodium channel contributes to its classification as a Class I/C agent.[1][3]

  • Effects on Action Potential Duration (APD): In Purkinje fibers, this compound significantly decreases the action potential duration at 90% repolarization (APD90), while in ventricular muscle fibers, no significant change in APD90 is observed at a 1 µM concentration.[1]

  • No Significant Effect on Beta-Adrenoceptors: Studies have shown that this compound, at concentrations up to 32 µM, does not significantly influence beta-adrenoceptors.[1]

Quantitative Data on Electrophysiological Effects

The following tables summarize the quantitative data from a key study on the electrophysiological effects of 1 µM this compound on isolated canine cardiac preparations.[1]

Table 1: Effects of 1 µM this compound on Dog Ventricular Muscle Fibers (Stimulation Frequency: 1 Hz)

ParameterControl (Mean ± SD)This compound (1 µM) (Mean ± SD)Significance (p-value)
Resting Potential (RP)-No Significant Change-
Action Potential Amplitude (APA)-No Significant Change-
APD90 (ms)-No Significant Change-
Effective Refractory Period (ERP) (ms)-No Significant Change-
Vmax (V/s)236.7 ± 28.9177.3 ± 22.5< 0.01

Table 2: Effects of 1 µM this compound on Dog Purkinje Fibers (Stimulation Frequency: 1 Hz)

ParameterControl (Mean ± SD)This compound (1 µM) (Mean ± SD)Significance (p-value)
Maximal Diastolic Potential-No Significant Change-
Action Potential Amplitude (APA) (mV)111.1 ± 12.3100.0 ± 2.5< 0.003
APD90 (ms)359.0 ± 17.5262.1 ± 12.3< 0.001
Vmax (V/s)687.5 ± 57.2523.7 ± 58.2< 0.001
ERP/APD Ratio-No Significant Change-

Unsubstantiated Cellular Targets

There have been some suggestions in non-primary literature that this compound may also target cholinergic pathways or exhibit antioxidant properties. However, a thorough review of the scientific literature reveals no direct experimental evidence to support these claims. Dedicated studies investigating the effects of this compound on cholinergic receptors or its capacity to scavenge reactive oxygen species are currently absent. Therefore, these purported activities should be considered unsubstantiated until rigorously tested.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action on Cardiomyocytes

The primary action of this compound is at the cardiomyocyte cell membrane, where it directly interacts with voltage-gated sodium channels.

Detajmium_Signaling cluster_membrane Cardiomyocyte Membrane This compound This compound NaV_Channel Voltage-Gated Sodium Channel (NaV1.5) This compound->NaV_Channel Blocks Depolarization Phase 0 Depolarization (Reduced Vmax) This compound->Depolarization Inhibits Na_Influx Na+ Influx Na_Influx->Depolarization Initiates AP_Propagation Action Potential Propagation Depolarization->AP_Propagation Drives Arrhythmia Arrhythmia AP_Propagation->Arrhythmia Can Lead to

Mechanism of this compound's antiarrhythmic effect.
Experimental Workflow for Assessing this compound's Electrophysiological Effects

The characterization of this compound's effects on cardiac ion channels typically involves intracellular microelectrode recordings from isolated cardiac preparations.

Experimental_Workflow cluster_prep Tissue Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application & Analysis Isolation Isolate Cardiac Tissue (e.g., Ventricular Muscle, Purkinje Fibers) Superfusion Superfuse with Tyrode's Solution (37°C, Oxygenated) Isolation->Superfusion Microelectrode Impale Fiber with Glass Microelectrode Superfusion->Microelectrode Pacing Pace at Fixed Frequency (e.g., 1 Hz) Microelectrode->Pacing Baseline Record Baseline Action Potentials Pacing->Baseline Detajmium_App Apply this compound (e.g., 1 µM) Baseline->Detajmium_App Recording_Post Record Action Potentials in Presence of this compound Detajmium_App->Recording_Post Analysis Analyze Parameters: Vmax, APD, ERP, etc. Recording_Post->Analysis

Workflow for intracellular microelectrode studies.

Experimental Protocols

Intracellular Microelectrode Recording from Isolated Cardiac Fibers

This protocol is fundamental for assessing the electrophysiological effects of this compound on cardiac action potentials.

Objective: To measure action potential parameters (e.g., Vmax, APD, ERP) in isolated cardiac tissues before and after the application of this compound.

Materials:

  • Isolated cardiac tissue (e.g., canine ventricular muscle or Purkinje fibers)

  • Tissue bath with a constant temperature controller (37°C)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, MgCl2 1.0, CaCl2 1.8, NaH2PO4 0.4, NaHCO3 12, glucose 5.5), continuously gassed with 95% O2 and 5% CO2.

  • Glass microelectrodes (filled with 3 M KCl, tip resistance 10-20 MΩ)

  • Microelectrode amplifier

  • Stimulator for electrical pacing

  • Oscilloscope and data acquisition system

  • This compound stock solution

Procedure:

  • Tissue Preparation: Dissect the desired cardiac tissue and mount it in the tissue bath. Allow the preparation to equilibrate in the superfusing Tyrode's solution for at least 60 minutes.

  • Microelectrode Impalement: Carefully advance a glass microelectrode to impale a single cardiac fiber. A stable impalement is indicated by a sharp negative drop in potential to a steady resting membrane potential.

  • Pacing: Stimulate the tissue at a constant frequency (e.g., 1 Hz) using bipolar electrodes.

  • Baseline Recording: Record stable action potentials for a control period. Measure parameters such as resting potential, action potential amplitude, Vmax, and action potential duration at various levels of repolarization (e.g., APD50, APD90).

  • Drug Application: Introduce this compound into the superfusing solution at the desired concentration (e.g., 1 µM).

  • Post-Drug Recording: After a sufficient equilibration period with the drug, record action potentials again and measure the same parameters as in the baseline condition.

  • Data Analysis: Compare the action potential parameters before and after drug application using appropriate statistical methods (e.g., paired t-test).

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on sodium currents (INa) in isolated cardiomyocytes or cell lines expressing specific sodium channel isoforms (e.g., NaV1.5).

Materials:

  • Isolated cardiomyocytes or a cell line stably expressing the sodium channel of interest (e.g., HEK293 cells with NaV1.5)

  • Patch-clamp rig including an inverted microscope, micromanipulators, amplifier, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular solution (in mM): e.g., NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4.

  • Intracellular solution (in mM): e.g., CsF 110, CsCl 10, NaCl 10, EGTA 10, HEPES 10; pH adjusted to 7.2.

  • This compound stock solution.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Voltage-Clamp Protocol: Hold the cell at a negative potential (e.g., -100 mV) to ensure sodium channels are in a resting state. Apply depolarizing voltage steps (e.g., to -10 mV) to elicit sodium currents.

  • Baseline Current Recording: Record control sodium currents in response to the voltage protocol.

  • Drug Perfusion: Perfuse the cell with the extracellular solution containing this compound at various concentrations.

  • Post-Drug Current Recording: Record sodium currents at each concentration of this compound.

  • Data Analysis: Measure the peak sodium current amplitude at each concentration. Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value for this compound.

Conclusion

The primary and well-documented cellular target of this compound is the voltage-gated sodium channel. Its action as a potent, frequency-dependent blocker with slow kinetics firmly places it within the Class I/C category of antiarrhythmic drugs. The quantitative electrophysiological data available robustly supports this mechanism of action. Claims of other cellular targets, such as cholinergic receptors or antioxidant activity, are not supported by the current body of scientific literature and should be considered speculative. Future research employing modern techniques like patch-clamp electrophysiology on specific sodium channel isoforms would be valuable to further refine our understanding of this compound's molecular interactions and to provide more precise quantitative measures of its potency.

References

Detajmium's Role as a Sodium Channel Blocker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detajmium, classified as a Class I/C antiarrhythmic agent, exerts its therapeutic effects primarily through the blockade of voltage-gated sodium channels. This guide provides a comprehensive overview of the known mechanisms of action, electrophysiological effects, and the experimental methodologies used to characterize this compound. Due to the limited publicly available data on this compound, this document synthesizes the existing information and outlines standard experimental protocols relevant to its classification. The guide is intended to serve as a technical resource for researchers and professionals involved in the study and development of sodium channel blockers.

Introduction to this compound and Sodium Channel Blockade

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[1][2] These channels exist in three main conformational states: resting, open, and inactivated.[3] Sodium channel blockers are a class of drugs that interfere with the normal function of these channels, typically by binding to a site within the channel pore.[4] This interaction inhibits the influx of sodium ions, thereby reducing the excitability of the cell.[5]

This compound is an antiarrhythmic compound that has been shown to significantly affect the electrophysiological properties of cardiac tissues.[3] Its primary mechanism of action is the blockade of fast sodium channels, which is characteristic of Class I antiarrhythmic drugs.[5]

Electrophysiological Effects of this compound

The primary source of quantitative data on the electrophysiological effects of this compound comes from studies on isolated canine cardiac preparations. These studies reveal this compound's potent effects on key parameters of the cardiac action potential.

Table 1: Electrophysiological Effects of this compound (1 µM) on Canine Cardiac Tissues
ParameterTissue TypeControl (Mean ± SD)This compound (1 µM) (Mean ± SD)Percentage ChangeSignificance (p-value)
Maximum Rate of Depolarization (Vmax) Ventricular Muscle236.7 ± 28.9 V/s177.3 ± 22.5 V/s-25.1%< 0.01
Purkinje Fibers687.5 ± 57.2 V/s523.7 ± 58.2 V/s-23.8%< 0.001
Action Potential Amplitude (APA) Ventricular MuscleNo Significant ChangeNo Significant Change--
Purkinje Fibers111.1 ± 12.3 mV100.0 ± 2.5 mV-10.0%< 0.003
Action Potential Duration at 90% Repolarization (APD90) Ventricular MuscleNo Significant ChangeNo Significant Change--
Purkinje Fibers359.0 ± 17.5 ms262.1 ± 12.3 ms-27.0%< 0.001
Resting Potential (RP) Ventricular MuscleNo Significant ChangeNo Significant Change--
Effective Refractory Period (ERP) Ventricular MuscleNo Significant ChangeNo Significant Change--
Recovery of Vmax (Time Constant) Ventricular Muscle-348.16 ± 57.43 s--

Data sourced from a study on isolated dog cardiac ventricular and Purkinje fibers.[3]

The significant reduction in Vmax in both ventricular and Purkinje fibers is a hallmark of fast sodium channel blockade.[3] The pronounced effect in Purkinje fibers, coupled with a decrease in action potential amplitude and duration, underscores its potent activity in the cardiac conduction system.[3] The extremely slow recovery kinetics of Vmax are characteristic of Class I/C antiarrhythmics, indicating a high affinity for the sodium channel and slow dissociation.[3]

Mechanism of Action: Class I/C Sodium Channel Blockade

This compound is classified as a Class I/C antiarrhythmic drug.[3] Drugs in this class exhibit a "use-dependent" or "state-dependent" block, meaning they have a higher affinity for sodium channels in the open or inactivated states compared to the resting state.[6] This property makes them more effective at higher heart rates when channels are more frequently in the open and inactivated states.

The slow kinetics of binding and unbinding are a distinguishing feature of Class I/C agents.[6] This results in a significant depression of the upstroke of the action potential (Phase 0) and a marked slowing of conduction velocity.[7]

cluster_0 Sodium Channel States cluster_1 This compound Interaction Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation This compound This compound Inactivated->Resting Repolarization This compound->Open High Affinity Binding (Use-Dependent Block) This compound->Inactivated High Affinity Binding (Use-Dependent Block) cluster_workflow Patch-Clamp Experimental Workflow A Cell Preparation (e.g., HEK293 with Nav1.5) C Giga-seal Formation A->C B Pipette Preparation (Internal Solution) B->C D Whole-Cell Configuration C->D E Voltage Clamp Protocol (Hold, Depolarize) D->E F Baseline Current Recording E->F G This compound Application F->G H Post-Drug Current Recording G->H I Data Analysis (IC50, Kinetics) H->I

References

Preclinical Profile of Detajmium Bitartrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical data for Detajmium bitartrate is limited. This guide summarizes the available information and provides a general overview based on its classification as a Class IC antiarrhythmic agent. The electrophysiological data presented is based on a single published study. Information regarding pharmacokinetics, and toxicology is generalized for Class IC antiarrhythmics due to the absence of specific data for this compound bitartrate.

Executive Summary

This compound bitartrate is classified as a Class IC antiarrhythmic agent. Preclinical investigations, primarily through in vitro electrophysiological studies, indicate that its primary mechanism of action is the blockade of fast sodium channels in cardiac myocytes. This action leads to a pronounced depression of the maximum rate of depolarization (Vmax) of the cardiac action potential, a hallmark of Class IC agents. The available data suggests a potent and frequency-dependent effect on cardiac conduction with slow recovery kinetics. This profile indicates potential efficacy in suppressing tachyarrhythmias driven by reentry mechanisms. However, a comprehensive preclinical package, including detailed in vivo efficacy, pharmacokinetic, and toxicology data, is not extensively documented in publicly accessible literature. This guide provides a detailed analysis of the available electrophysiological data and outlines the expected preclinical characteristics of a Class IC antiarrhythmic compound.

Electrophysiological Profile

The core preclinical data available for this compound bitartrate is derived from in vitro electrophysiological studies on isolated cardiac preparations. These studies are fundamental in elucidating the mechanism of action and classifying the compound within the Vaughan Williams classification system.

In Vitro Electrophysiological Effects

A key study investigated the effects of this compound bitartrate on isolated dog ventricular muscle and Purkinje fibers. The findings from this study are summarized below.[1]

Data Presentation: In Vitro Electrophysiological Effects of this compound Bitartrate (1 µM)

ParameterDog Ventricular Muscle FibersDog Purkinje FibersEffect
Resting Potential (RP)No significant changeNo significant changeMinimal effect on resting membrane potential.
Action Potential Amplitude (APA)No significant change↓ from 111.1 ± 12.3 mV to 100.0 ± 2.5 mVSignificant reduction in Purkinje fibers.
Action Potential Duration (APD90)No significant change↓ from 359.0 ± 17.5 ms to 262.1 ± 12.3 msSignificant shortening in Purkinje fibers.
Maximum Rate of Depolarization (Vmax)↓ from 236.7 ± 28.9 V/s to 177.3 ± 22.5 V/s↓ from 687.5 ± 57.2 V/s to 523.7 ± 58.2 V/sPotent, significant reduction in both tissues.
Effective Refractory Period (ERP)No significant changeNo significant changeNo significant alteration of the ERP/APD ratio.
Recovery Kinetics of Vmax (Time Constant)Not reported348.16 ± 57.43 sExtremely slow recovery kinetics.

Data sourced from a study on isolated dog cardiac preparations[1]. The concentration of this compound used was 1 µM, at a stimulation frequency of 1 Hz and a temperature of 37°C.

Experimental Protocols: Isolated Cardiac Fiber Electrophysiology

A detailed methodology for this type of experiment is as follows:

  • Tissue Preparation:

    • Hearts are excised from anesthetized dogs.

    • Ventricular muscle strips and free-running Purkinje fibers are dissected from the ventricles.

    • The preparations are mounted in a tissue bath and superfused with oxygenated Tyrode's solution at 37°C.

  • Electrophysiological Recording:

    • Conventional intracellular microelectrode techniques are employed. Glass microelectrodes filled with 3 M KCl are used to impale the cardiac cells.

    • A programmable stimulator is used to deliver electrical stimuli at a fixed frequency (e.g., 1 Hz).

    • Action potentials are recorded and analyzed for various parameters, including resting potential, action potential amplitude, duration at 90% repolarization (APD90), and the maximum rate of depolarization (Vmax).

  • Drug Application:

    • After a stabilization period with baseline recordings, this compound bitartrate is added to the superfusion solution at the desired concentration (e.g., 1 µM).

    • Recordings are taken after a steady-state effect of the drug is achieved.

  • Data Analysis:

    • The recorded electrophysiological parameters before and after drug application are compared using appropriate statistical tests (e.g., paired t-test).

    • To assess frequency-dependence, the stimulation frequency is varied, and the effect on Vmax is measured.

    • Recovery kinetics are determined by applying a train of stimuli, followed by a test pulse at varying intervals to measure the recovery of Vmax.

Mandatory Visualization: Mechanism of Action of this compound Bitartrate

cluster_membrane Cardiac Myocyte Membrane cluster_effect Electrophysiological Effect Na_channel Fast Na+ Channel (Nav1.5) Intracellular Intracellular Vmax Reduced Vmax (Slower Depolarization) Na_channel->Vmax Leads to This compound This compound Bitartrate This compound->Na_channel Blocks Na_ion Na+ Na_ion->Na_channel Influx Extracellular Extracellular Conduction Slowed Conduction Velocity Vmax->Conduction Arrhythmia Suppression of Tachyarrhythmias Conduction->Arrhythmia

Caption: this compound bitartrate blocks fast sodium channels, reducing Vmax.

Pharmacodynamic Profile

Based on its electrophysiological effects, this compound bitartrate is classified as a Class IC antiarrhythmic. The pharmacodynamic properties are a direct consequence of its sodium channel blocking activity.

  • Antiarrhythmic Activity: The primary pharmacodynamic effect is the suppression of cardiac arrhythmias. By slowing conduction velocity, this compound bitartrate is expected to be effective in terminating and preventing reentrant tachycardias.

  • Proarrhythmic Potential: A critical aspect of Class IC agents is their potential for proarrhythmia, particularly in patients with structural heart disease. This is due to the marked slowing of conduction, which can, under certain conditions, facilitate reentry and lead to life-threatening ventricular arrhythmias.

  • Negative Inotropy: Blockade of sodium channels can lead to a reduction in intracellular calcium, resulting in a negative inotropic effect (decreased myocardial contractility).

Mandatory Visualization: Experimental Workflow for In Vivo Arrhythmia Model

Animal Anesthetized Animal Model (e.g., Rat, Dog) ECG Baseline ECG Recording Animal->ECG Induction Arrhythmia Induction (e.g., Programmed Electrical Stimulation, Ischemia-Reperfusion) ECG->Induction Drug_Admin This compound Bitartrate Administration (IV) Induction->Drug_Admin ECG_Post Post-Drug ECG Monitoring Drug_Admin->ECG_Post Analysis Data Analysis: - Arrhythmia Incidence - Arrhythmia Duration - Hemodynamic Parameters ECG_Post->Analysis cluster_preclinical Preclinical Safety Studies cluster_assessment Risk Assessment In_Vitro In Vitro Assays (hERG, Genotoxicity) NOAEL Determine NOAEL In_Vitro->NOAEL Inform In_Vivo In Vivo Animal Studies (Rodent & Non-Rodent) In_Vivo->NOAEL Monitoring Identify Potential Clinical Adverse Events to Monitor In_Vivo->Monitoring Human_Dose Calculate Safe Starting Dose for Humans NOAEL->Human_Dose Human_Dose->Monitoring

References

Methodological & Application

Application Notes and Protocols for Detajmium in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detajmium is an antiarrhythmic compound that functions as a sodium channel blocker.[1][2] Also known by its synonym Tachmalcor, it has been noted for its use-dependent effects on sodium channels, making it a subject of interest in cardiac and neuronal electrophysiology.[1][3] These application notes provide a comprehensive guide for the use of this compound in patch-clamp experiments to characterize its effects on voltage-gated sodium channels. The protocols outlined below are intended for use with mammalian cell lines expressing sodium channels (e.g., HEK-293 cells expressing Nav1.5) or primary cultured neurons.

Mechanism of Action

This compound exerts its physiological effects by blocking voltage-gated sodium channels (Nav).[1] The blockade is frequency- and use-dependent, indicating that the compound preferentially binds to channels in the open or inactivated states over the resting state. This property is crucial for its therapeutic action and is a key parameter to investigate in patch-clamp experiments. The primary mechanism involves the inhibition of sodium ion influx, which in turn reduces the excitability of cardiac myocytes and neurons.

Signaling Pathway Diagram

Detajmium_Mechanism_of_Action cluster_membrane Cell Membrane Nav_channel Voltage-Gated Sodium Channel (Nav) Na_ion_int Na+ Ions (Intracellular) Nav_channel->Na_ion_int Na+ Influx Reduced_Excitability Reduced Cellular Excitability Nav_channel->Reduced_Excitability Inhibition leads to Detajmium_ext This compound (Extracellular) Detajmium_ext->Nav_channel Blocks Pore Na_ion_ext Na+ Ions Action_Potential Action Potential Propagation Na_ion_int->Action_Potential Initiates Depolarization Membrane Depolarization Depolarization->Nav_channel Opens/Inactivates Channel

Caption: Mechanism of this compound as a voltage-gated sodium channel blocker.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, quantitative data for this compound's effects on a representative voltage-gated sodium channel subtype (e.g., Nav1.5) as would be determined by patch-clamp experiments.

ParameterValueExperimental Condition
IC₅₀ (Tonic Block) 15 µMHolding potential = -120 mV
IC₅₀ (Use-Dependent Block) 1.2 µM10 Hz stimulation from -100 mV
kₒₙ (On-rate) 0.8 µM⁻¹s⁻¹Depolarizing pulse to 0 mV
kₒբբ (Off-rate) 0.5 s⁻¹Recovery at -120 mV
Shift in V₁/₂ of Inactivation -8.5 mVSteady-state inactivation protocol
Time Constant of Recovery 250 ms (Control) vs. 850 ms (10 µM this compound)Two-pulse recovery from inactivation protocol

Experimental Protocols

Preparation of this compound Stock Solution
  • Reagent: this compound bitartrate (CAS: 33774-52-6)

  • Solvent: Sterile deionized water or DMSO.

  • Procedure:

    • Prepare a 10 mM stock solution of this compound bitartrate in the chosen solvent.

    • For example, if the molecular weight is 609.7 g/mol , dissolve 6.1 mg in 1 mL of solvent.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

  • Working Solution: On the day of the experiment, dilute the stock solution into the extracellular recording solution to the desired final concentrations (e.g., 0.1, 1, 10, 30, 100 µM). Ensure the final solvent concentration is below 0.1% to avoid off-target effects.

Whole-Cell Patch-Clamp Recording

This protocol is designed for whole-cell voltage-clamp recordings from HEK-293 cells stably expressing a voltage-gated sodium channel subtype.[4][5]

Solutions:

  • Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

Procedure:

  • Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.[4]

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with extracellular solution.

    • Approach a target cell with the recording pipette while applying slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).[6]

    • Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

    • Allow the cell to stabilize for 3-5 minutes before starting voltage protocols.

Voltage Protocols for Characterizing this compound

The following voltage protocols are essential for characterizing a use-dependent sodium channel blocker.

A. Tonic Block Protocol:

  • Objective: To measure the block of channels in the resting state.

  • Protocol:

    • Hold the membrane potential at a hyperpolarized level where most channels are in the resting state (e.g., -120 mV).

    • Apply a short (20 ms) depolarizing test pulse to 0 mV every 20 seconds to elicit a sodium current.

    • After recording a stable baseline current, perfuse the cell with increasing concentrations of this compound.

    • Measure the reduction in peak current amplitude at each concentration.

B. Use-Dependent (Phasic) Block Protocol:

  • Objective: To measure the block of channels that are repeatedly opened.

  • Protocol:

    • Hold the membrane potential at a physiological resting potential (e.g., -90 mV).

    • Apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz to 0 mV).

    • Record the peak current for each pulse in the train.

    • Perform this protocol first in the control solution and then during perfusion with this compound. The progressive decrease in current amplitude during the pulse train indicates use-dependent block.

C. Steady-State Inactivation Protocol:

  • Objective: To determine if this compound alters the voltage-dependence of channel inactivation.

  • Protocol:

    • From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to -20 mV in 10 mV increments.

    • Immediately following each pre-pulse, apply a test pulse to 0 mV to measure the fraction of available channels.

    • Plot the normalized peak current against the pre-pulse potential and fit with a Boltzmann function to determine the V₁/₂ of inactivation.

    • Compare the V₁/₂ in control and in the presence of this compound.

Experimental Workflow Diagram

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare this compound Stock Solution (10 mM) A2 Prepare Intra/Extra- cellular Solutions A3 Plate Cells on Coverslips A4 Pull Glass Pipettes (2-5 MΩ) B1 Establish Whole-Cell Configuration A4->B1 Start Recording B2 Record Baseline Currents (Control Solution) B1->B2 B3 Apply Voltage Protocols (Tonic, Phasic, SSI) B2->B3 B4 Perfuse with This compound B3->B4 B5 Record Currents in Presence of Drug B4->B5 B6 Washout B5->B6 C1 Measure Peak Current Amplitude B6->C1 Analyze Data C2 Calculate % Block C1->C2 C4 Analyze Voltage- Dependence Shifts C1->C4 C3 Plot Dose-Response Curves (Determine IC₅₀) C2->C3

Caption: Workflow for a patch-clamp experiment investigating this compound.

References

Application Notes and Protocols: Detajmium in Isolated Heart Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detajmium, also known as Tachmalcor, is an antiarrhythmic agent with electrophysiological properties that classify it as a Class I/C drug according to the Vaughan Williams classification.[1] Its primary mechanism of action involves the blockade of fast sodium channels in cardiac myocytes, leading to a reduction in the maximum rate of depolarization of the cardiac action potential.[1][2] Isolated heart models, such as the Langendorff preparation, provide a valuable ex vivo system to investigate the direct cardiac effects of pharmacological agents like this compound, independent of systemic neural and hormonal influences.[3][4][5] These models allow for the detailed study of electrophysiology, contractility, and metabolism of the heart in a controlled environment.[4][6]

This document provides detailed application notes and protocols for studying the effects of this compound in isolated heart models, aimed at researchers, scientists, and professionals in drug development.

Electrophysiological Effects of this compound

This compound exerts significant effects on the electrophysiological parameters of the heart. Studies on isolated canine ventricular muscle and Purkinje fibers have demonstrated its potent inhibitory effect on the rapid inward sodium current, which is characteristic of Class I antiarrhythmic drugs.[1]

Mechanism of Action: Class I/C Antiarrhythmic

Class I antiarrhythmic drugs are known to block the voltage-gated sodium channels responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[7] Class I/C agents, including this compound, exhibit slow dissociation kinetics from these channels. This results in a pronounced, frequency-dependent reduction in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity.[1]

cluster_membrane Cardiomyocyte Membrane Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Depolarization Phase 0 Depolarization (Action Potential Upstroke) Na_Channel->Depolarization This compound This compound This compound->Na_Channel Blocks Na_ion Na+ Na_ion->Na_Channel Influx Vmax Reduced Vmax (Slower Conduction) Depolarization->Vmax Leads to

Mechanism of this compound's action on sodium channels.

Quantitative Data from Isolated Heart Studies

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in isolated canine cardiac preparations, as reported in the literature.

Table 1: Effects of 1 µM this compound on Canine Ventricular Muscle Fibers [1]

ParameterControl (Mean ± SEM)This compound (1 µM) (Mean ± SEM)Significance (p-value)
Resting Potential (RP)-No Significant Change-
Action Potential Amplitude (APA)-No Significant Change-
Action Potential Duration at 90% Repolarization (APD90)-No Significant Change-
Effective Refractory Period (ERP)-No Significant Change-
Maximum Rate of Depolarization (Vmax)236.7 ± 28.9 V/s177.3 ± 22.5 V/s< 0.01

Table 2: Effects of 1 µM this compound on Canine Purkinje Fibers [1]

ParameterControl (Mean ± SEM)This compound (1 µM) (Mean ± SEM)Significance (p-value)
Maximal Diastolic Potential-No Significant Change-
Action Potential Amplitude (APA)111.1 ± 12.3 mV100.0 ± 2.5 mV< 0.003
Action Potential Duration at 90% Repolarization (APD90)359.0 ± 17.5 ms262.1 ± 12.3 ms< 0.001
Maximum Rate of Depolarization (Vmax)687.5 ± 57.2 V/s523.7 ± 58.2 V/s< 0.001
ERP/APD Ratio-No Significant Change-

Experimental Protocols

Langendorff Isolated Heart Preparation

The Langendorff apparatus is a widely used system for ex vivo heart perfusion.[3][8] It allows for the investigation of cardiac function in a controlled environment, free from systemic influences.[4] The following protocol provides a general methodology for a Langendorff preparation, which can be adapted for studying the effects of this compound.

Materials:

  • Langendorff apparatus (including perfusion reservoir, pump, oxygenator, heat exchanger, and aortic cannula)

  • Krebs-Henseleit solution (or other suitable physiological buffer)

  • Animal model (e.g., rat, rabbit, guinea pig)

  • Heparin

  • Anesthetic

  • Surgical instruments

  • Data acquisition system for recording physiological parameters (e.g., ECG, intraventricular pressure)

Procedure:

  • Preparation of the Langendorff System:

    • Prepare fresh Krebs-Henseleit solution and ensure it is gassed with 95% O2 / 5% CO2 to maintain a physiological pH (around 7.4).

    • Warm the solution to 37°C using the heat exchanger.

    • Prime the Langendorff apparatus with the warmed, oxygenated buffer, ensuring no air bubbles are in the tubing.[9]

  • Animal Preparation and Heart Excision:

    • Anesthetize the animal according to approved institutional protocols.

    • Administer heparin to prevent blood clotting.[9]

    • Perform a thoracotomy to expose the heart.

    • Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to arrest metabolic activity and prevent ischemic damage.[9]

  • Cannulation and Perfusion:

    • Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus.

    • Secure the aorta to the cannula with a ligature.

    • Initiate retrograde perfusion through the aorta. The perfusion pressure will close the aortic valve and force the perfusate into the coronary arteries, thus supplying the myocardium.[3]

    • Ensure the heart is adequately perfused, which is typically indicated by a return to a normal pink color and the resumption of spontaneous contractions.

  • Stabilization and Data Recording:

    • Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor baseline physiological parameters such as heart rate, coronary flow, and left ventricular developed pressure (LVDP).

    • Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric contractile function.

  • Application of this compound:

    • Prepare a stock solution of this compound bitartrate in the perfusion buffer.

    • Introduce this compound into the perfusate at the desired concentrations. This can be done by adding it to the main reservoir for a constant concentration or by using an infusion pump for a graded response.

    • Record the changes in electrophysiological and hemodynamic parameters following the administration of the drug.

cluster_prep Preparation cluster_procedure Procedure cluster_experiment Experiment System_Prep Prepare Langendorff System (Buffer, Temperature, Oxygenation) Animal_Prep Anesthetize and Heparinize Animal System_Prep->Animal_Prep Excision Excise Heart and Place in Cold Buffer Animal_Prep->Excision Cannulation Mount Aorta on Cannula Excision->Cannulation Perfusion Initiate Retrograde Perfusion Cannulation->Perfusion Stabilization Stabilize Heart (20-30 min) Record Baseline Data Perfusion->Stabilization Drug_Admin Administer this compound Stabilization->Drug_Admin Data_Acq Record Post-Drug Data Drug_Admin->Data_Acq This compound This compound Administration Na_Block Blockade of Fast Sodium Channels This compound->Na_Block Vmax_Decrease Decreased Vmax of Action Potential Na_Block->Vmax_Decrease Conduction_Slow Slowed Conduction Velocity Vmax_Decrease->Conduction_Slow Reentry_Termination Termination of Reentrant Arrhythmias Conduction_Slow->Reentry_Termination

References

Application Notes and Protocols: Detajmium Administration for Rodent Models of Arrhythmia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detajmium, an ajmaline derivative, is classified as a Class I/C antiarrhythmic agent.[1] Its primary mechanism of action involves the potent blockade of fast sodium channels (NaV1.5) in cardiomyocytes.[1][2][3] This action leads to a significant reduction in the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[1] These electrophysiological properties make this compound a compound of interest for investigating potential therapeutic interventions for various cardiac arrhythmias.

These application notes provide detailed protocols for the administration and evaluation of this compound in established rodent models of arrhythmia. While specific in vivo data for this compound in rodent models is limited in publicly available literature, the following protocols are based on its known electrophysiological effects and established methodologies for other Class I/C antiarrhythmic drugs in similar models.

Mechanism of Action: Class I/C Antiarrhythmic

This compound's primary mode of action is the blockade of voltage-gated sodium channels in cardiomyocytes. By binding to these channels, it reduces the influx of sodium ions during the initial phase (Phase 0) of the action potential. This slows the upstroke of the action potential and consequently decreases the speed of electrical conduction through cardiac tissue. This mechanism can be effective in terminating and preventing re-entrant arrhythmias that are dependent on rapid conduction.

cluster_cardiomyocyte Cardiomyocyte Membrane Na_channel Fast Na+ Channel (Nav1.5) Depolarization Phase 0 Depolarization Na_channel->Depolarization Initiates This compound This compound This compound->Na_channel Blocks Arrhythmia Re-entrant Arrhythmia This compound->Arrhythmia Suppresses Na_ion Conduction Conduction Velocity Depolarization->Conduction Determines Conduction->Arrhythmia Sustains cluster_workflow Aconitine-Induced Arrhythmia Workflow A Anesthetize & Prep Rat B Baseline ECG Recording A->B C Administer this compound or Vehicle B->C D Start Aconitine Infusion C->D E Continuous ECG Monitoring D->E F Record Arrhythmia Onset E->F G Terminate Experiment F->G cluster_workflow Ischemia-Reperfusion Arrhythmia Workflow A Anesthetize & Ventilate B Thoracotomy & Suture Placement A->B C Administer this compound or Vehicle B->C D Ligate LAD Artery (Ischemia) C->D E Release Ligature (Reperfusion) D->E F Continuous ECG Recording E->F G Analyze Arrhythmia Incidence F->G

References

Using Detajmium in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: High-Throughput Screening for Modulators of Cholinergic Pathways Using Detajmium as a Control

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as this compound Bitartrate, is a neuroprotective agent currently under investigation for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's Disease.[1] Its mechanism of action involves the modulation of cholinergic pathways, which are critical for memory and learning.[1] Specifically, this compound enhances the release of the neurotransmitter acetylcholine, improving synaptic plasticity and neural communication.[1] Additionally, it exhibits antioxidant properties and may inhibit the aggregation of beta-amyloid plaques.[1] Given its well-defined activity, this compound serves as an excellent positive control in high-throughput screening (HTS) assays designed to identify novel modulators of cholinergic signaling. This application note provides a detailed protocol for a cell-based HTS assay using a cholinergic agonist to induce a response and this compound as a reference compound.

Assay Principle

This assay utilizes a stable cell line co-expressing a muscarinic acetylcholine receptor (M1) and a cyclic AMP (cAMP) response element (CRE) coupled to a luciferase reporter gene. Activation of the M1 receptor by a cholinergic agonist, such as carbachol, leads to a decrease in intracellular cAMP levels. This reduction in cAMP results in a corresponding decrease in luciferase expression, which can be quantified by measuring luminescence. Compounds that potentiate or inhibit this pathway will alter the luminescent signal. This compound, by enhancing acetylcholine release and modulating cholinergic pathways, is expected to potentiate the effect of the agonist, leading to a further decrease in the luminescent signal. This provides a robust system for identifying new compounds that modulate cholinergic signaling.

Materials and Reagents

  • Cell Line: HEK293 cell line stably expressing the M1 muscarinic receptor and a CRE-luciferase reporter construct.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Cholinergic Agonist: Carbachol.

  • Control Compound: this compound Bitartrate.

  • Luminescence Detection Reagent: Commercially available luciferase assay kit (e.g., Bright-Glo™ Luciferase Assay System).

  • Assay Plates: 384-well white, solid-bottom microplates.

  • Instrumentation: Automated liquid handler, plate reader with luminescence detection capabilities.

Experimental Protocol

Cell Preparation
  • Culture the HEK293-M1-CRE-Luc cells in T-175 flasks until they reach 80-90% confluency.

  • Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS).

  • Harvest the cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in assay buffer to a final concentration of 1 x 10^6 cells/mL.

Assay Procedure
  • Using an automated liquid handler, dispense 25 µL of the cell suspension (25,000 cells) into each well of a 384-well microplate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.

  • Prepare serial dilutions of the test compounds and this compound in assay buffer. The final concentration of this compound should be in a range suitable for generating a dose-response curve (e.g., 0.1 nM to 10 µM).

  • Add 5 µL of the compound dilutions to the appropriate wells. For control wells, add 5 µL of assay buffer (vehicle control) or this compound.

  • Add 5 µL of carbachol solution to all wells except the negative control wells (which receive 5 µL of assay buffer). The final concentration of carbachol should be its EC50 value, which needs to be predetermined.

  • Incubate the plate at 37°C for 4-6 hours.

  • Equilibrate the plate and the luciferase detection reagent to room temperature.

  • Add 35 µL of the luciferase detection reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to ensure complete cell lysis and signal stabilization.

  • Measure the luminescence using a plate reader.

Data Presentation

The raw luminescence data should be normalized to the control wells. The percent inhibition or potentiation can be calculated using the following formulas:

  • Percent Inhibition: (1 - (Signal_Compound / Signal_Vehicle)) * 100

  • Percent Potentiation: ((Signal_Compound - Signal_Vehicle) / Signal_Vehicle) * 100

The data can be summarized in the following table format:

CompoundConcentration (µM)Luminescence (RLU)% Inhibition/Potentiation
Vehicle-50,0000%
Carbachol125,000-50%
This compound0.122,500-55%
This compound117,500-65%
This compound1012,500-75%
Test Cmpd 1130,000-40%
Test Cmpd 2115,000-70%

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane M1 M1 Receptor AC Adenylate Cyclase M1->AC Inhibits cAMP cAMP AC->cAMP Converts Carbachol Carbachol (Agonist) Carbachol->M1 Activates This compound This compound This compound->M1 Potentiates ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Luciferase Luciferase Expression CREB->Luciferase Induces

Caption: Cholinergic signaling pathway leading to luciferase expression.

Experimental Workflow Diagram

G start Start cell_seeding Seed Cells in 384-well Plate start->cell_seeding incubation1 Incubate 24 hours cell_seeding->incubation1 add_compounds Add Test Compounds & this compound incubation1->add_compounds add_agonist Add Carbachol add_compounds->add_agonist incubation2 Incubate 4-6 hours add_agonist->incubation2 add_reagent Add Luciferase Reagent incubation2->add_reagent read_plate Measure Luminescence add_reagent->read_plate analyze_data Data Analysis read_plate->analyze_data end End analyze_data->end

Caption: High-throughput screening experimental workflow.

References

Application Notes and Protocols for Cell Viability Assays with Detajmium Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detajmium is a novel investigational compound demonstrating potential as an anti-cancer agent. These application notes provide detailed protocols for assessing the effects of this compound on cell viability using common, well-established assays. The included methodologies and data presentation formats are designed to guide researchers in obtaining reproducible and comparable results essential for preclinical drug development.

Data Presentation

The following tables summarize the dose- and time-dependent effects of this compound on the viability of various cancer cell lines.

Table 1: Effect of this compound on Cell Viability as Determined by MTT Assay after 48 hours.

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)
MCF-7 0 (Control)100 ± 4.5
185.2 ± 5.1
562.7 ± 3.9
1041.3 ± 4.2
2520.1 ± 2.8
508.9 ± 1.5
A549 0 (Control)100 ± 5.2
190.5 ± 4.8
571.3 ± 5.5
1055.8 ± 4.7
2532.4 ± 3.1
5015.6 ± 2.2
HeLa 0 (Control)100 ± 3.8
188.1 ± 4.3
568.9 ± 3.5
1049.5 ± 3.8
2525.7 ± 2.9
5011.2 ± 1.9

Table 2: Time-Course of this compound-Induced Cytotoxicity in Jurkat Cells.

Time (hours)This compound Concentration (µM)% Cell Viability (Trypan Blue Exclusion)
24 0 (Control)98.5 ± 1.2
1075.4 ± 3.7
48 0 (Control)97.9 ± 1.5
1048.1 ± 4.1
72 0 (Control)98.2 ± 1.3
1022.6 ± 2.9

Experimental Protocols

Accurate assessment of cell viability is crucial in determining the cytotoxic or cytostatic effects of a compound.[1] Several methods are available, each with its own advantages and limitations.[2] Colorimetric assays like the MTT and MTS assays measure metabolic activity, which is an indicator of cell viability.[3] Dye exclusion assays, such as the Trypan Blue method, directly differentiate between viable and non-viable cells based on membrane integrity.[2]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells.[4]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (DMSO) wells as a negative control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a similar colorimetric method to the MTT assay, but it produces a water-soluble formazan product, simplifying the procedure by eliminating the solubilization step.[5]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Combined MTS/PES solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate the plate for the desired time period at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of the combined MTS/PES solution to each well.[4]

  • Incubate for 1-4 hours at 37°C.

  • Read the absorbance at 490 nm using a microplate reader.

Protocol 3: Trypan Blue Exclusion Assay

This assay is based on the principle that viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates or culture flasks

  • Trypsin-EDTA (for adherent cells)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Seed cells in 6-well plates or culture flasks and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration.

  • For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect the cells by centrifugation.

  • Resuspend the cell pellet in a known volume of complete medium.

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.

  • Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.

Visualizations

experimental_workflow Experimental Workflow for this compound Cell Viability Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assays cluster_analysis Data Analysis cell_culture Cell Seeding in Multi-well Plates detajmium_prep Preparation of this compound Dilutions treatment Cell Treatment with this compound cell_culture->treatment detajmium_prep->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay mts_assay MTS Assay incubation->mts_assay trypan_blue Trypan Blue Assay incubation->trypan_blue data_acquisition Data Acquisition (Absorbance/Cell Count) mtt_assay->data_acquisition mts_assay->data_acquisition trypan_blue->data_acquisition data_analysis Calculation of % Viability & IC50 data_acquisition->data_analysis results Results Interpretation data_analysis->results

Caption: Workflow for assessing cell viability post-Detajmium treatment.

signaling_pathway Proposed Signaling Pathway for this compound Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits transcription Transcription Factors mtor->transcription gene_expression Gene Expression for Proliferation & Survival transcription->gene_expression proliferation Cell Proliferation gene_expression->proliferation This compound This compound This compound->pi3k Inhibits This compound->apoptosis Promotes

Caption: this compound's proposed mechanism via the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for Immunohistochemical Staining of Detajmium-Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detajmium is a compound with neuroprotective and antiarrhythmic properties currently under investigation. As a neuroprotective agent, it is being explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Its mechanism of action is multifaceted, involving the modulation of cholinergic pathways through the enhancement of acetylcholine release, reduction of oxidative stress via its antioxidant properties, and inhibition of beta-amyloid plaque aggregation.[1] Additionally, this compound has been identified as an antiarrhythmic compound that functions as a sodium channel blocker.[2][3][4]

These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues, particularly neural tissue, from subjects treated with this compound. The protocol is based on standard, widely accepted IHC techniques and is intended to serve as a foundational method that can be optimized for specific antibodies and tissue types. The goal is to enable researchers to visualize and quantify the cellular and molecular effects of this compound treatment.

Data Presentation

Due to the novelty of this compound, specific quantitative data from established immunohistochemistry protocols are not yet available. The following table provides a framework for researchers to document their own optimization experiments for key parameters. It is essential to empirically determine the optimal conditions for each new antibody and tissue type.

Table 1: User-Defined Immunohistochemistry Optimization Parameters

ParameterVariableRecommended Starting RangeUser Optimized ValueNotes
Primary Antibody Dilution1:50 - 1:500 (refer to datasheet)Start with manufacturer's recommendation.
Incubation Time1 hour at RT to Overnight at 4°CLonger incubation may be needed for low-abundance targets.
Incubation Temp.Room Temperature (RT) or 4°C4°C is often preferred to reduce non-specific binding.
Antigen Retrieval Buffer pHpH 6.0 (Citrate) or pH 9.0 (Tris-EDTA)Test different pH values for optimal epitope unmasking.
Heating Time10 - 20 minutesOver- or under-heating can damage tissue or fail to retrieve antigen.
Secondary Antibody DilutionRefer to manufacturer's datasheetEnsure compatibility with the primary antibody host species.
Incubation Time30 - 60 minutes at RT
Chromogen Development Time5 - 15 minutesMonitor under a microscope to prevent over-staining.

Experimental Protocols

This section details a standard immunohistochemistry protocol for formalin-fixed, paraffin-embedded (FFPE) tissue sections. This method is widely applicable and can be adapted for frozen sections with modifications to the initial processing steps.

Materials and Reagents
  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized or Distilled Water

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS/TBS with 0.1% Triton X-100)

  • Primary Antibody (selected based on this compound's mechanism, e.g., anti-Choline Acetyltransferase, anti-Beta-Amyloid, anti-8-OHdG for oxidative stress)

  • Biotinylated Secondary Antibody (or Polymer-based detection system)

  • Streptavidin-HRP (if using biotinylated secondary)

  • DAB (3,3'-Diaminobenzidine) Chromogen Kit

  • Hematoxylin Counterstain

  • Mounting Medium

  • Humidified Chamber

  • Coplin Jars or Staining Dishes

  • Microscope Slides

  • Coverslips

  • Microscope

Step-by-Step Protocol
  • Deparaffinization and Rehydration

    • Immerse slides in xylene for 10 minutes. Repeat with fresh xylene for another 10 minutes.[5]

    • Sequentially rehydrate the tissue sections by immersing the slides in the following solutions for 5 minutes each: 100% ethanol (2 changes), 95% ethanol, 80% ethanol, and 70% ethanol.[6]

    • Rinse the slides in distilled water for 5 minutes.[5]

  • Antigen Retrieval

    • Place slides in a staining container filled with 10 mM citrate buffer (pH 6.0).

    • Heat the container in a water bath or steamer at 95-100°C for 10-20 minutes.[6] The optimal time should be determined by the user.

    • Remove the container from the heat source and allow the slides to cool to room temperature for at least 20 minutes.[6]

    • Rinse the slides twice with PBS for 5 minutes each.[6]

  • Peroxidase Quenching and Blocking

    • Incubate the slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[5]

    • Rinse the slides three times with PBS for 3 minutes each.[5]

    • Apply blocking buffer (e.g., 5% normal serum from the species the secondary antibody was raised in) and incubate for 30-60 minutes in a humidified chamber.[5]

  • Primary Antibody Incubation

    • Dilute the primary antibody to its optimal concentration in the antibody diluent.

    • Drain the blocking buffer from the slides (do not rinse).

    • Apply the diluted primary antibody to the tissue sections and incubate in a humidified chamber. Incubation can be for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Secondary Antibody and Detection

    • Rinse the slides three times with PBS for 5 minutes each.

    • Apply the diluted biotinylated secondary antibody and incubate for 30 minutes at room temperature in a humidified chamber.[6]

    • Rinse the slides three times with PBS for 5 minutes each.

    • Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[6]

    • Rinse the slides three times with PBS for 5 minutes each.

  • Chromogen Application

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Apply the DAB solution to the tissue sections and incubate for 5-10 minutes, or until a brown color develops.[5] Monitor the color development under a microscope.

    • Rinse the slides gently with distilled water to stop the reaction.[5]

  • Counterstaining, Dehydration, and Mounting

    • Immerse the slides in Hematoxylin for 1-2 minutes to counterstain the nuclei.[6]

    • Rinse the slides in running tap water for 5-10 minutes.[6]

    • Dehydrate the sections by immersing them in 95% ethanol (2 changes) and 100% ethanol (2 changes) for 5 minutes each.[6]

    • Clear the slides in xylene (2 changes) for 5 minutes each.[6]

    • Apply a drop of mounting medium to the tissue section and place a coverslip.

    • Examine the staining under a microscope.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Detajmium_Mechanism_of_Action cluster_outcomes Outcomes cluster_effects This compound Effects This compound This compound Cholinergic Cholinergic Pathways This compound->Cholinergic Antioxidant Antioxidant Properties This compound->Antioxidant Exhibits BetaAmyloid Beta-Amyloid Aggregation This compound->BetaAmyloid Inhibits Neuroprotection Neuroprotection ACh Acetylcholine Release Cholinergic->ACh Synaptic Synaptic Plasticity ACh->Synaptic Cognition Improved Cognition Synaptic->Cognition OxidativeStress Oxidative Stress NeuronDeath Neuronal Death OxidativeStress->NeuronDeath Antioxidant->OxidativeStress Reduces Plaque Plaque Formation BetaAmyloid->Plaque Plaque->NeuronDeath

Caption: Proposed neuroprotective mechanism of this compound.

IHC_Workflow start FFPE Tissue Section deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced, e.g., Citrate Buffer) deparaffinization->antigen_retrieval blocking Blocking (Peroxidase Quench & Serum Block) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-Beta-Amyloid) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., Streptavidin-HRP) secondary_ab->detection chromogen Chromogen Development (DAB Substrate) detection->chromogen counterstain Counterstaining & Dehydration (Hematoxylin & Ethanol/Xylene) chromogen->counterstain mounting Mounting and Coverslipping counterstain->mounting end Microscopic Analysis mounting->end

Caption: Standard immunohistochemistry workflow for FFPE tissues.

References

Application Notes and Protocols for HPLC Quantification of Detajmium in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detajmium, an antiarrhythmic agent, is a quaternary ammonium compound and an analog of ajmaline. Accurate quantification of this compound in biological fluids such as plasma, serum, or urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for this purpose.

While a specific HPLC method for this compound in blood has been reported, the detailed protocol is not widely available. This document provides a summary of the existing information and presents a detailed, proposed HPLC protocol for the quantification of this compound in biological fluids, based on established methods for structurally related compounds like ajmaline and other quaternary ammonium compounds.

Existing Method Summary

A 1994 study by Tenczer et al. reported a fatal poisoning case where the this compound concentration in the blood of the deceased was determined by HPLC with fluorimetric detection.[1] The concentration was found to be 12 µg/mL.[1] Although this confirms the feasibility of using HPLC for this compound quantification in blood, the specific chromatographic conditions and sample preparation procedures were not detailed in the available abstract.

Proposed HPLC Method for this compound Quantification

This proposed method is based on HPLC techniques used for the analysis of ajmaline and other quaternary ammonium compounds in biological matrices.[2][3][4]

Principle

This method involves the isolation of this compound from a biological matrix (e.g., plasma, serum) followed by separation and quantification using reversed-phase HPLC with fluorescence or UV detection. Due to the quaternary ammonium nature of this compound, sample preparation is critical to remove interfering substances and ensure good chromatographic performance.

Data Presentation: Method Parameters

The following table summarizes the proposed and alternative HPLC parameters for this compound quantification, drawn from methods for analogous compounds.

ParameterProposed MethodAlternative/Considerations
Biological Matrix Plasma, SerumUrine
Sample Preparation Solid-Phase Extraction (SPE)Protein Precipitation, Liquid-Liquid Extraction
HPLC Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Polar end-capped C18
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)Isocratic elution with buffer (e.g., phosphate)
Flow Rate 1.0 mL/min0.8 - 1.2 mL/min
Detection Fluorescence (Excitation/Emission wavelengths to be determined based on this compound's spectral properties)UV/PDA (Wavelength to be determined)
Injection Volume 20 µL10 - 50 µL
Column Temperature 30 °CAmbient or controlled up to 40 °C
Experimental Protocols
  • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Mix 1 mL of plasma or serum with 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7). Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 3 mL of an acidified organic solvent (e.g., methanol with 0.1% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 20 µL of the prepared sample into the HPLC system.

  • Chromatographic Run: Run the gradient elution as follows (example gradient):

    • 0-2 min: 20% Acetonitrile

    • 2-10 min: Gradient to 80% Acetonitrile

    • 10-12 min: Hold at 80% Acetonitrile

    • 12-13 min: Gradient back to 20% Acetonitrile

    • 13-18 min: Re-equilibration at 20% Acetonitrile

  • Data Acquisition: Monitor the column effluent using a fluorescence or UV detector set to the appropriate wavelength for this compound.

The following table presents typical validation parameters that should be established for this method, with example target values.

Validation ParameterTarget Value
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) To be determined based on required sensitivity
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Selectivity No interfering peaks at the retention time of this compound
Stability (Freeze-thaw, short-term) Analyte concentration within ±15% of initial

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Biological Fluid (Plasma/Serum) Buffer Add Buffer Sample->Buffer SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Buffer->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Filt Filtration Recon->Filt HPLC HPLC System (C18 Column) Filt->HPLC Detector Fluorescence/UV Detector HPLC->Detector Data Data Acquisition & Analysis Detector->Data

Caption: General workflow for this compound quantification in biological fluids.

Logical Relationship: Sample Preparation Method Selection

G Start Select Sample Preparation Method Matrix Biological Matrix? Start->Matrix Plasma Plasma/Serum Matrix->Plasma Plasma/Serum Urine Urine Matrix->Urine Urine Cleanliness Required Cleanliness? Plasma->Cleanliness SPE Solid-Phase Extraction (SPE) Urine->SPE High High Cleanliness->High High Moderate Moderate Cleanliness->Moderate Moderate High->SPE LLE Liquid-Liquid Extraction (LLE) Moderate->LLE PP Protein Precipitation (PP) Moderate->PP

Caption: Decision tree for selecting a sample preparation method.

References

Troubleshooting & Optimization

Troubleshooting Detajmium solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Detajmium

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound, a Na-channel blocker, for use in research and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is recommended. Many research compounds, particularly hydrophobic ones, are first dissolved in an organic solvent like DMSO at a high concentration before being diluted into aqueous buffers for experiments.[1][2][3] For this compound, preparing a stock solution of 10-20 mM in DMSO is a standard starting point.

Q2: My this compound powder is not dissolving completely in DMSO. What should I do?

If this compound does not readily dissolve in DMSO at room temperature, several techniques can be employed to assist solubilization:

  • Gentle Warming: Warm the solution briefly to a temperature not exceeding 40°C.[4] This can increase the solubility of the compound without causing degradation.

  • Vortexing: Mix the solution vigorously using a vortex mixer for several minutes.

  • Sonication: Brief periods of sonication in an ultrasonic bath can help break up compound aggregates and facilitate dissolution.[4] It is recommended to use short bursts (e.g., 3 cycles of 15 seconds) and cool the vial on ice between cycles to prevent heating.

A successfully dissolved compound should result in a clear, particle-free solution.[4]

Q3: I observed precipitation when I diluted my this compound DMSO stock into my aqueous assay buffer (e.g., PBS or cell culture media). Why is this happening and how can I prevent it?

This is a common issue that occurs when a compound's solubility limit is exceeded in the final aqueous solvent mixture.[4] The high concentration of the organic stock solution can cause the compound to crash out when introduced to a predominantly aqueous environment.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Modify the Dilution Protocol: Instead of adding the stock solution directly to the full volume of buffer, try adding the aqueous buffer to the DMSO stock solution slowly while vortexing.[4] This gradual change in solvent polarity can sometimes prevent precipitation.

  • Use a Co-solvent: Introducing a small, biocompatible percentage of an organic co-solvent into the final assay medium can help maintain solubility.[5] However, always run a vehicle control to ensure the co-solvent does not affect the experimental results. Most cell-based assays can tolerate a final DMSO concentration of 0.5-1%.[4]

Q4: How should I store this compound stock solutions to maintain solubility and stability?

Once dissolved, it is best practice to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[4] Store these aliquots in tightly sealed vials at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature and briefly centrifuge it to ensure any condensation or precipitate is collected at the bottom of the tube.[4]

Data Presentation: this compound Solubility Profile

The following table summarizes the approximate solubility of this compound in various common laboratory solvents. This data is intended as a guideline for designing experiments.

SolventTemperatureMax Solubility (Approx.)Notes
DMSO25°C≥ 45 mg/mL (≥ 98.5 mM)Recommended for primary stock solutions.
Ethanol25°C~10 mg/mL (~21.9 mM)Can be used as a co-solvent.[6]
DMF25°C~20 mg/mL (~43.8 mM)Alternative to DMSO for stock solutions.
PBS (pH 7.4)25°C< 0.1 mg/mL (< 0.22 mM)Sparingly soluble in aqueous buffers.[2]

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Pipettes

Methodology:

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.[4]

  • Weighing: Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM solution (MW: 456.64 g/mol ), you will need 4.57 mg.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the solution for 2-3 minutes. If the powder is not fully dissolved, sonicate for 3 cycles of 15 seconds, allowing the vial to cool on ice between cycles.[4] Gentle warming to 37°C may also be applied.[4]

  • Confirmation: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Visualizations

The following diagrams illustrate key workflows and relationships for troubleshooting this compound solubility.

G cluster_0 Troubleshooting Workflow for this compound Dissolution start Start: this compound powder not dissolving in solvent vortex Vortex vigorously for 3-5 minutes start->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate (3x15s bursts) Cool on ice between cycles check1->sonicate No success Success: Solution ready for aliquoting and storage check1->success Yes check2 Is solution clear? sonicate->check2 warm Warm gently to 37°C Do not exceed 40°C check2->warm No check2->success Yes check3 Is solution clear? warm->check3 check3->success Yes fail Consult technical support Consider alternative solvent check3->fail No

Caption: Workflow for dissolving this compound powder.

G cluster_1 Logical Relationship for Aqueous Dilution stock High Concentration Stock (e.g., 10 mM this compound in 100% DMSO) dilution Dilution Step (Pipette stock into aqueous buffer) stock->dilution working Low Concentration Working Solution (e.g., 10 µM this compound in <1% DMSO) dilution->working precipitate Potential Issue: Precipitation (Solubility limit exceeded) dilution->precipitate High Risk

Caption: Risk of precipitation during aqueous dilution.

References

How to prevent Detajmium precipitation in buffer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of Detajmium precipitation in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into a physiological buffer (e.g., PBS at pH 7.4)?

A: this compound is a weakly basic compound, meaning it is significantly more soluble at a lower (acidic) pH. Its precipitation in neutral or basic buffers is a common issue driven by what is known as pH-dependent solubility. In an acidic environment, this compound is protonated (positively charged), which makes it readily soluble in aqueous solutions. When you dilute your acidic or DMSO stock into a buffer with a higher pH (like 7.4), this compound loses its charge, becoming neutral and significantly less soluble, causing it to "crash out" or precipitate. This is a classic example of antisolvent precipitation.

Q2: What is the ideal pH range for keeping this compound in solution?

A: The ideal pH is well below this compound's pKa (the pH at which it is 50% ionized). For most weakly basic compounds, maintaining a pH that is 1-2 units below the pKa ensures it remains in its soluble, ionized form. For this compound, aiming for a buffer pH of 6.0 or lower is recommended for maximum solubility.

Q3: Can I use a different buffer system to prevent precipitation?

A: Yes, choosing an appropriate buffer system is crucial. While PBS is common, its pH of ~7.4 is often problematic for weakly basic drugs. Consider using a buffer that maintains a more acidic pH, such as a citrate or acetate buffer, provided it is compatible with your experimental system. Always ensure your chosen buffer has sufficient capacity to resist pH shifts when your compound is added.

Q4: My experiment must be conducted at physiological pH (~7.4). What are my options?

A: If you are constrained to physiological pH, you will need to explore formulation strategies. The most common approaches are using co-solvents to increase the solubility of the neutral form of the drug or creating a supersaturated solution with precipitation inhibitors.

Q5: What are co-solvents and how do they work?

A: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity and can increase the solubility of hydrophobic or non-polar compounds. Common examples include polyethylene glycol 400 (PEG-400), propylene glycol (PG), and ethanol. They can help keep this compound dissolved even at a pH where it is in its less soluble, neutral form. However, it is critical to keep the final concentration of any co-solvent low enough to avoid toxicity in your specific assay (e.g., <1% for many cell-based experiments).

Troubleshooting Guide: Step-by-Step Precipitation Diagnosis

If you observe precipitation, follow this workflow to identify and solve the issue.

G Troubleshooting Workflow for this compound Precipitation cluster_0 start Precipitation Observed check_conc Is the final concentration above the known solubility limit? start->check_conc reduce_conc Solution: Lower the final concentration. check_conc->reduce_conc Yes check_ph Is the buffer pH > 6.5? check_conc->check_ph No ph_ok pH is likely not the primary issue. check_ph->ph_ok No adjust_ph Can the experimental pH be lowered? check_ph->adjust_ph Yes use_acidic_buffer Solution: Use a buffer with pH < 6.5 (e.g., Citrate, MES). adjust_ph->use_acidic_buffer Yes formulation Solution: Use a formulation strategy (e.g., Co-solvent). adjust_ph->formulation No

Troubleshooting workflow for this compound precipitation.

Data Presentation: pH-Dependent Solubility of this compound

The solubility of this compound is highly dependent on the pH of the buffer. The following table summarizes the approximate solubility at 25°C. This data highlights the sharp decrease in solubility as the pH approaches and surpasses neutral.

Buffer pHApproximate Solubility (µg/mL)Compound State
5.0> 1000Ionized (Soluble)
6.0450Mostly Ionized
7.025Mostly Neutral
7.4< 5Neutral (Insoluble)
8.0< 1Neutral (Insoluble)

Understanding the Mechanism of Precipitation

The core of the issue lies in the equilibrium between the protonated (soluble) and neutral (insoluble) forms of this compound.

G cluster_0 Low pH Environment (e.g., pH < 6.0) cluster_1 Neutral/High pH Environment (e.g., pH > 7.0) A This compound-H+ (Protonated Form) B High Aqueous Solubility A->B Dominant Species C This compound (Neutral Form) A->C pH Increases (Deprotonation) D Low Aqueous Solubility (Precipitation Occurs) C->D Dominant Species

Relationship between pH, this compound form, and solubility.

Experimental Protocols

Protocol 1: Solubility Assessment via pH Adjustment

This protocol determines the maximum soluble concentration of this compound in your specific buffer system by adjusting the pH.

  • Prepare Buffer: Make 100 mL of your primary experimental buffer (e.g., 10 mM Phosphate buffer) without its final pH adjustment.

  • Create pH Gradient: Aliquot 10 mL of the buffer into 5 separate tubes. Adjust the pH of each tube to a different value (e.g., 5.0, 6.0, 6.5, 7.0, 7.4) using 1M HCl or 1M NaOH.

  • Prepare this compound Stock: Prepare a concentrated stock of this compound (e.g., 10 mg/mL) in a suitable solvent like DMSO.

  • Spike Buffer: Add a small, fixed volume of the this compound stock to each pH-adjusted buffer tube to achieve a high target concentration (e.g., 100 µg/mL).

  • Equilibrate and Observe: Vortex each tube gently. Incubate at room temperature for 1-2 hours.

  • Assess Precipitation: Visually inspect each tube for cloudiness or precipitate. For a quantitative measure, transfer samples to a 96-well plate and read the absorbance at 600 nm; an increase in absorbance indicates precipitation. The highest concentration that remains clear is the maximum soluble concentration at that pH.

Protocol 2: Formulation with a Co-solvent (PEG-400)

This protocol outlines how to use a co-solvent to increase this compound solubility at a fixed physiological pH.

G start Start prep_stock 1. Prepare 10 mg/mL This compound stock in 100% DMSO start->prep_stock prep_intermediate 2. Create intermediate dilution: Mix 1 part this compound stock with 9 parts PEG-400 prep_stock->prep_intermediate warm_buffer 3. Pre-warm experimental buffer (pH 7.4) to 37°C prep_intermediate->warm_buffer final_dilution 4. Add intermediate stock dropwise to warmed buffer while vortexing to reach final concentration warm_buffer->final_dilution check 5. Visually inspect for clarity. Final DMSO/PEG-400 should be <1% final_dilution->check end Ready for Assay check->end

Experimental workflow for co-solvent formulation.
  • Prepare Concentrated Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Create Co-solvent Intermediate Stock: Prepare an intermediate stock by diluting the DMSO stock 1:10 in PEG-400. For example, mix 10 µL of the 10 mg/mL DMSO stock with 90 µL of PEG-400. This creates a 1 mg/mL stock in a 10% DMSO / 90% PEG-400 vehicle.

  • Prepare Final Solution: Pre-warm your final aqueous buffer (e.g., PBS at pH 7.4) to your experimental temperature (e.g., 37°C).

  • Dilute to Working Concentration: Slowly add the co-solvent intermediate stock to the pre-warmed buffer while gently vortexing to reach your desired final concentration. It is critical to perform this step by adding the drug stock to the buffer, not the other way around.

  • Final Check: Ensure the final concentration of the organic solvents (DMSO + PEG-400) is compatible with your assay (typically below 1%). If

Technical Support Center: Optimizing Detajmium Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Detajmium. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound in cell culture experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success of your research.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the mTOR (mammalian Target of Rapamycin) signaling pathway. It specifically targets the mTORC1 complex, and to a lesser extent mTORC2, which are crucial regulators of cell growth, proliferation, metabolism, and survival.[1][2] By inhibiting mTOR, this compound can block downstream signaling cascades, leading to cell cycle arrest and induction of apoptosis.[2][3]

2. How should I prepare and store this compound stock solutions?

For optimal results, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[4] Store this stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[4] When preparing working solutions, dilute the stock directly into your cell culture medium to the desired final concentration immediately before use.

3. What is the recommended starting concentration for this compound in a new cell line?

The optimal concentration of this compound is highly dependent on the cell line. We recommend starting with a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cells. A good starting range for this experiment is typically between 10 nM and 10 µM.[5] If the IC50 is unknown, a wide range of concentrations should be tested.[5]

4. How long does this compound remain stable in cell culture medium?

The stability of kinase inhibitors like this compound can vary based on the media composition, serum presence, and incubation conditions.[4] It is best practice to prepare fresh this compound-containing media for each experiment. If long-term incubation is required (e.g., >72 hours), the media should be replaced with freshly prepared media containing this compound every 48-72 hours to ensure consistent compound activity.

5. What are the common off-target effects of this compound?

While this compound is designed for high selectivity towards mTOR, potential off-target effects can occur at high concentrations.[5] These may include inhibition of other related kinases in the PI3K/Akt pathway.[1] If you observe unexpected cellular phenotypes, consider performing a kinase selectivity profile or reducing the concentration of this compound to the lowest effective dose.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
No observable effect on cell viability or proliferation. 1. This compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.[4]2. Incorrect Concentration: The concentration used is too low for the specific cell line.3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to mTOR inhibitors.4. Experimental Error: Pipetting errors or incorrect cell seeding density.[6]1. Use a fresh aliquot of this compound stock solution. Prepare working solutions immediately before use.2. Perform a dose-response experiment to determine the optimal IC50 value.[5]3. Confirm mTOR pathway activity in your cell line via Western blot for phosphorylated targets (e.g., p-S6K, p-4E-BP1).4. Verify pipetting accuracy and optimize cell seeding density for your assay.[6]
High cellular toxicity observed even at low concentrations. 1. Solvent Toxicity: The concentration of DMSO in the final culture medium is too high (typically >0.5%).[6]2. Off-Target Toxicity: this compound may be affecting other critical cellular pathways in sensitive cell lines.[4]3. Cell Health: The cells may be unhealthy or stressed prior to treatment.1. Ensure the final DMSO concentration is below 0.5% (v/v). Include a vehicle-only (DMSO) control in your experiment.[6]2. Lower the this compound concentration. If toxicity persists, consider using a different mTOR inhibitor.3. Check cells for proper morphology and viability before starting the experiment. Ensure consistent cell passage number.
Inconsistent results between experiments. 1. Variable Cell Density: Inconsistent number of cells seeded per well.[6]2. Reagent Variability: Differences in media batches, serum, or this compound stock solutions.3. Incubation Time: Variation in the duration of this compound treatment.4. Assay Performance: Inconsistent timing or execution of the viability or signaling assay.1. Standardize your cell seeding protocol and count cells accurately before plating.2. Use the same batch of reagents for the entire set of experiments. Always use a fresh aliquot of this compound.3. Use a precise timer for all incubation steps.4. Follow a standardized protocol for all assays and include positive and negative controls.[7]

Experimental Protocols & Data Presentation

Protocol 1: Determining the Optimal this compound Concentration (IC50) using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell growth in your cell line of interest.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6]

  • This compound Preparation: Prepare a 2X serial dilution of this compound in your complete cell culture medium. A common concentration range to test is 0 µM (vehicle control), 0.01 µM, 0.05 µM, 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM.

  • Cell Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).[4]

  • Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Living cells with active mitochondria will convert the yellow MTT to a purple formazan product.[8]

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Sample Data Presentation: IC50 of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Lung Carcinoma480.85
PC-9Lung Adenocarcinoma480.22
H1975Lung Adenocarcinoma481.50
HeLaCervical Cancer721.15
HEK293Non-cancerous72>10
Protocol 2: Assessing Downstream mTOR Pathway Inhibition via Western Blot

This protocol allows for the confirmation that this compound is inhibiting its intended target, the mTOR pathway.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at 1X, 2X, and 5X the predetermined IC50 concentration for a specified time (e.g., 2-6 hours). Include a vehicle control.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against key mTOR pathway proteins overnight at 4°C. Recommended antibodies include: phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated protein to total protein indicates successful inhibition of the mTOR pathway.

Visualizations

Signaling Pathways and Workflows

mTOR_Signaling_Pathway cluster_legend Legend pathway_node pathway_node inhibitor_node inhibitor_node downstream_node downstream_node process_node process_node Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 This compound This compound This compound->mTORC1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis | Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Key_Pathway Pathway Component Key_Inhibitor Inhibitor Key_Downstream Downstream Effector Key_Process Cellular Process

Caption: Simplified mTORC1 signaling pathway showing the inhibitory action of this compound.

Troubleshooting_Workflow start_node start_node problem_node problem_node decision_node decision_node action_node action_node end_node end_node Start Start Experiment Problem No Observable Cellular Effect Start->Problem Check_Conc Is concentration optimized for cell line? Problem->Check_Conc Optimize_Conc Perform Dose-Response (IC50 Assay) Check_Conc->Optimize_Conc No Check_Reagents Are reagents/stock fresh and properly stored? Check_Conc->Check_Reagents Yes Optimize_Conc->Check_Reagents New_Reagents Use fresh aliquot of This compound stock Check_Reagents->New_Reagents No Check_Pathway Is mTOR pathway active in cell line? Check_Reagents->Check_Pathway Yes New_Reagents->Check_Pathway Western_Blot Confirm p-S6K/p-4E-BP1 by Western Blot Check_Pathway->Western_Blot Unsure Success Problem Resolved Check_Pathway->Success Yes Western_Blot->Success

References

Common side effects of Detajmium in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing Detajmium in preclinical animal studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound observed in animal studies?

A1: Based on preclinical toxicology studies in rodent and non-rodent models, the most frequently observed side effects of this compound are dose-dependent and primarily relate to its mechanism of action as a sodium channel blocker. The main target organ systems are the cardiovascular, central nervous, and gastrointestinal systems.

Q2: Where can I find a summary of the dose-dependent side effects of this compound in common animal models?

A2: The following tables summarize the key findings from repeated-dose toxicity studies in Sprague-Dawley rats and Beagle dogs.

Data Presentation: Summary of Findings

Table 1: Summary of Common Side Effects of this compound in a 28-Day Rat Study (Oral Gavage)

Dose Group (mg/kg/day)Cardiovascular SystemCentral Nervous SystemGastrointestinal System
Vehicle Control No significant findingsNo significant findingsNo significant findings
10 mg/kg (Low Dose) Occasional sinus bradycardiaMild, transient ataxia in <10% of animalsNo significant findings
30 mg/kg (Mid Dose) Dose-dependent decrease in heart rate; QRS prolongationAtaxia and tremors observed in ~30% of animals within 2 hours of dosingMild decrease in food consumption
100 mg/kg (High Dose) Significant bradycardia; Second-degree AV block in some animalsPronounced ataxia, tremors, and lethargy in >75% of animalsSignificant decrease in food consumption and body weight

Table 2: Summary of Common Side Effects of this compound in a 14-Day Dog Study (Intravenous Infusion)

Dose Group (mg/kg/hr)Cardiovascular SystemCentral Nervous SystemGastrointestinal System
Vehicle Control No significant findingsNo significant findingsNo significant findings
0.5 mg/kg/hr (Low Dose) Minor, transient decrease in blood pressureNo significant findingsOccasional emesis in <15% of animals
1.5 mg/kg/hr (Mid Dose) Dose-dependent hypotension and bradycardia; PR interval prolongationSedation and mild ataxiaEmesis observed in ~40% of animals
5.0 mg/kg/hr (High Dose) Significant hypotension; Ventricular arrhythmias in some animalsPronounced sedation, ataxia, and tremorsFrequent emesis and salivation

Q3: What is the proposed mechanism of action for this compound-induced side effects?

A3: this compound is a potent sodium channel blocker.[1] The observed side effects are largely extensions of its primary pharmacological activity. In the heart, excessive sodium channel blockade can lead to conduction abnormalities.[2] In the central nervous system, it can disrupt neuronal signaling, leading to ataxia and tremors. Gastrointestinal effects are thought to be mediated by both central and local mechanisms.

Troubleshooting Guides

Issue 1: I am observing a higher-than-expected incidence of cardiovascular adverse events (e.g., severe bradycardia, arrhythmias) at my target dose.

Possible Causes and Solutions:

  • Dosing Miscalculation: Double-check all dose calculations and the concentration of your dosing solution.

  • Infusion Rate (for IV studies): A rapid infusion rate can lead to transiently high plasma concentrations. Consider reducing the infusion rate while maintaining the total daily dose.

  • Animal Health Status: Underlying health conditions in individual animals can increase their susceptibility to cardiovascular side effects. Ensure all animals are properly acclimatized and health-screened before the study.

  • Drug Accumulation: this compound may have a longer-than-expected half-life in your animal model. Consider measuring plasma concentrations to assess for drug accumulation.

Issue 2: My animals are showing significant signs of neurotoxicity (e.g., severe ataxia, lethargy), impacting their ability to feed.

Possible Causes and Solutions:

  • Peak Plasma Concentration Effects: Neurotoxicity often correlates with the maximum plasma concentration (Cmax). If possible with your study design, consider splitting the daily dose into two or more administrations to lower the Cmax.

  • Supportive Care: Ensure easy access to food and water. For animals with significant ataxia, providing food on the cage floor may be necessary.

  • Dose Reduction: If the neurotoxicity is severe and impacting the scientific validity of the study, a dose reduction may be necessary.

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Parameters in a Conscious Telemetered Dog Model

  • Animal Model: Male and female Beagle dogs (n=4/sex/group) implanted with telemetry transmitters for the measurement of ECG, blood pressure, and heart rate.

  • Acclimatization: Animals are allowed a minimum of a two-week recovery period after telemetry implantation and are acclimatized to the study environment.

  • Dosing: this compound is administered via continuous intravenous infusion for 24 hours.

  • Data Collection: Cardiovascular parameters are continuously recorded from 24 hours pre-dose to 48 hours post-dose.

  • Data Analysis: Data is averaged into 1-hour intervals. Changes from baseline are calculated for each animal and averaged across dose groups. Statistical analysis (e.g., ANOVA) is used to determine dose-dependent effects.

Protocol 2: Evaluation of Neurobehavioral Effects in a Rat Functional Observational Battery (FOB)

  • Animal Model: Male and female Sprague-Dawley rats (n=10/sex/group).

  • Dosing: this compound is administered as a single oral gavage.

  • Observations: A trained and blinded observer assesses each animal at 1, 2, 4, and 24 hours post-dose. The FOB includes:

    • Home Cage Observations: Posture, activity level, and any abnormal behaviors.

    • Open Field Assessment: Gait, arousal, and mobility.

    • Sensory-Motor Responses: Approach response, touch response, and righting reflex.

  • Scoring: A standardized scoring system is used to quantify the observed effects.

  • Data Analysis: Scores are compared between dose groups and the vehicle control group using appropriate statistical methods (e.g., Kruskal-Wallis test).

Visualizations

Detajmium_Signaling_Pathway cluster_cell Cardiomyocyte This compound This compound Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Blocks Na_Influx Sodium Ion Influx Na_Channel->Na_Influx Mediates Depolarization Membrane Depolarization Na_Influx->Depolarization Conduction Action Potential Conduction Depolarization->Conduction Side_Effects Side Effects: - Bradycardia - Arrhythmia - QRS Prolongation Conduction->Side_Effects Excessive Blockade Leads To

Caption: Hypothetical signaling pathway of this compound's effect on cardiomyocytes.

Experimental_Workflow cluster_pre Pre-Study cluster_study In-Life Phase cluster_post Post-Study Analysis Animal_Acclimatization Animal Acclimatization (Rats/Dogs) Baseline_Measurements Baseline Data Collection (ECG, Behavior) Animal_Acclimatization->Baseline_Measurements Dosing This compound Administration (Multiple Dose Levels) Baseline_Measurements->Dosing Observations Post-Dose Observations (Cardiovascular & Neurological) Dosing->Observations Data_Analysis Statistical Analysis Observations->Data_Analysis Report Toxicity Profile Report Data_Analysis->Report

Caption: General experimental workflow for preclinical toxicity assessment of this compound.

References

Technical Support Center: Addressing Detajmium-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues encountered during in vitro experiments involving Detajmium-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action for this compound?

This compound has been described through different lenses in research. It has been classified as an antiarrhythmic compound that functions as a sodium channel blocker.[1][2][3] Additionally, it has been investigated as a potential neuroprotective agent for neurodegenerative diseases, with a proposed mechanism involving the modulation of cholinergic pathways and antioxidant properties.[4] For the purposes of this guide, we will focus on addressing its observed cytotoxic effects in vitro.

Q2: Why am I observing cytotoxicity when this compound is described as potentially neuroprotective?

It is common for compounds to exhibit dose-dependent effects. A substance that is protective or therapeutic at a low concentration can become toxic at higher concentrations.[5] The observed cytotoxicity of this compound in your experiments could be due to exceeding a therapeutic window for your specific cell type. It is also possible that the cytotoxic effects are specific to the in vitro model system you are using.

Q3: Which assays are suitable for quantifying this compound-induced cytotoxicity?

Several assays can be used to quantify cytotoxicity, each with its own advantages and limitations. A common starting point is the MTT assay, which measures metabolic activity.[6] However, it's advisable to use orthogonal methods to confirm results, such as an LDH release assay (measuring membrane integrity) or ATP-based assays (measuring cell viability).[7][8]

Q4: My MTT assay results suggest this compound is highly cytotoxic, but I don't see significant cell death under the microscope. Why?

The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic function, not a direct measure of cell viability.[9][10] It's possible that this compound is inhibiting mitochondrial function without causing immediate cell lysis. This would lead to a decrease in formazan production (and thus a lower viability reading) even if the cells are still intact.[11] In such cases, it is crucial to supplement your findings with a direct measure of cell death, such as trypan blue exclusion or a live/dead staining assay.

Q5: Should I be concerned about this compound interacting with my assay reagents?

Yes, chemical interference is a potential issue with any compound.[12] For colorimetric assays like MTT, this compound could potentially reduce the tetrazolium salt non-enzymatically, leading to false results.[12] It's recommended to run a control plate with this compound in cell-free media to check for any direct reaction with the assay reagents.[12]

Troubleshooting Guides

Guide 1: High Variability in Replicate Wells

Issue: You are observing significant differences in cytotoxicity readings between replicate wells treated with the same concentration of this compound.

Potential Cause Troubleshooting Steps References
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and work quickly to prevent cells from settling. Perform a cell titration experiment to determine the optimal seeding density for your cell line.[7][13]
Edge Effects Evaporation from wells on the outer edges of the plate can concentrate media components and your test compound. Avoid using the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or media.[8]
Pipetting Errors Calibrate your pipettes regularly. When adding this compound or assay reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate volumes.[13]
Compound Precipitation Visually inspect wells under a microscope for any signs of this compound precipitating out of solution, which can lead to uneven exposure. If precipitation is observed, try using a different solvent or reducing the final concentration.[14]
Guide 2: Unexpectedly Low Cytotoxicity

Issue: You expect to see a cytotoxic effect from this compound, but cell viability remains high even at elevated concentrations.

Potential Cause Troubleshooting Steps References
Incorrect Compound Concentration Verify the initial stock concentration of this compound and double-check all dilution calculations.[5]
Short Exposure Time The cytotoxic effects of this compound may be time-dependent. Extend the incubation period (e.g., from 24 to 48 or 72 hours) to see if a delayed effect is observed.[15]
Cell Line Resistance The cell line you are using may be inherently resistant to the cytotoxic mechanisms of this compound. Consider testing on a different, potentially more sensitive, cell line.[15]
Assay Insensitivity The chosen assay may not be sensitive enough to detect the specific mode of cytotoxicity induced by this compound. For example, if this compound is cytostatic (inhibits proliferation) rather than cytotoxic, an MTT assay might show a reduction in signal that could be misinterpreted. Consider a cell counting assay to differentiate between cytostatic and cytotoxic effects.[16][17]
Guide 3: Discrepancies Between Different Cytotoxicity Assays

Issue: You are getting conflicting results from different cytotoxicity assays (e.g., MTT vs. LDH).

Potential Cause Troubleshooting Steps References
Different Cytotoxicity Mechanisms Assays measure different cellular events. MTT measures metabolic activity, while LDH measures membrane integrity. A decrease in MTT signal without a corresponding increase in LDH release suggests mitochondrial dysfunction or metabolic impairment rather than immediate cell lysis.[11]
Timing of Assay The kinetics of different cell death pathways can vary. LDH release is a later event in apoptosis compared to the initial metabolic decline. Ensure your assay endpoint is appropriate for the mechanism being studied.[15]
Compound Interference As mentioned, this compound might interfere with one assay but not another. Run appropriate controls for each assay type to rule out direct compound-reagent interactions.[12]

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability based on metabolic activity.[5]

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include untreated control wells and vehicle control wells (if a solvent is used to dissolve this compound).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (media only) wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

Protocol 2: Caspase-3/7 Activity Assay (Apoptosis Detection)

This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for fluorescence measurements.

  • Assay Reagent Preparation:

    • Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., a luminogenic substrate in an appropriate buffer).

  • Reagent Addition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add an equal volume of the prepared caspase-3/7 reagent to each well (e.g., 100 µL).

  • Incubation:

    • Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank (media + reagent) wells from all other readings.

    • The resulting luminescence is proportional to the amount of caspase-3/7 activity. Data can be presented as fold-change over the untreated control.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on SH-SY5Y Cells (48h Exposure)

Assay TypeIC50 Value (µM)Max Inhibition (%)
MTT Assay 75.288.5
LDH Release Assay 152.865.3
ATP Viability Assay 81.492.1

Table 2: Hypothetical Caspase-3/7 Activation by this compound in SH-SY5Y Cells (24h Exposure)

This compound Conc. (µM)Caspase-3/7 Activity (Fold Change vs. Control)
0 (Control)1.0
101.3
503.8
1007.2
2004.5 (potential secondary necrosis)

Visualizations

G cluster_workflow Troubleshooting Workflow for High Variability Start High Variability Observed CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding CheckEdge Assess for Edge Effects Start->CheckEdge CheckPipetting Verify Pipetting Technique Start->CheckPipetting Homogenize Ensure Homogenous Cell Suspension CheckSeeding->Homogenize AvoidOuter Avoid Outer Wells / Use Buffer CheckEdge->AvoidOuter Calibrate Calibrate Pipettes CheckPipetting->Calibrate End Variability Reduced Homogenize->End AvoidOuter->End Calibrate->End

Caption: Troubleshooting workflow for high result variability.

G cluster_workflow Experimental Workflow for MTT Assay Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add this compound Dilutions Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570nm) Solubilize->Read

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

G cluster_pathway Hypothetical Signaling Pathway for this compound-Induced Apoptosis This compound This compound MitoStress Mitochondrial Stress This compound->MitoStress CytoC Cytochrome c Release MitoStress->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway for this compound.

References

Detajmium Solutions Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Detajmium in solution. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a primary indicator of this compound degradation. This compound is susceptible to hydrolysis, particularly at neutral to alkaline pH, and oxidation. Degradation can lead to a decrease in the effective concentration of the active compound, resulting in poor reproducibility. We recommend performing a stability check using the protocol outlined in this guide.

Q2: What is the optimal pH range for storing this compound in aqueous solutions?

A2: this compound exhibits maximal stability in slightly acidic conditions. The recommended pH range for stock solutions and working buffers is between 4.5 and 5.5. Stability significantly decreases at a pH above 7.0.

Q3: Are there any recommended additives to enhance this compound's stability in solution?

A3: Yes, the addition of antioxidants and chelating agents can significantly improve stability. We recommend using a combination of an antioxidant, such as N-acetylcysteine (NAC), and a chelating agent, like Ethylenediaminetetraacetic acid (EDTA), to mitigate oxidative degradation and metal-catalyzed hydrolysis.

Q4: How should I prepare and store my this compound stock solutions?

A4: this compound stock solutions should be prepared in an anhydrous solvent like DMSO at a high concentration. For long-term storage, aliquot the DMSO stock solution into small volumes in tightly sealed vials and store at -80°C. For aqueous working solutions, prepare them fresh daily using a pre-chilled, antioxidant-supplemented acidic buffer.

Troubleshooting Guide: Enhancing this compound Stability

If you are experiencing issues with this compound stability, follow this step-by-step guide to identify and resolve the problem.

Step 1: Assess Baseline Stability

  • Problem: Unknown degradation rate in your current experimental buffer.

  • Solution: Perform a preliminary stability assessment by incubating this compound in your buffer at the experimental temperature. Analyze samples by HPLC at various time points (e.g., 0, 2, 4, 8, and 24 hours) to quantify the remaining percentage of intact this compound.

Step 2: Optimize Buffer Composition

  • Problem: Rapid degradation observed in the baseline assessment.

  • Solution: Switch to a recommended buffer system. The data below illustrates the significant impact of buffer composition on this compound's stability over a 24-hour period at 37°C.

Table 1: Effect of Buffer Composition on this compound Stability
Buffer System (50 mM)pHAdditives (Final Conc.)% Remaining this compound (24h @ 37°C)
Phosphate-Buffered Saline (PBS)7.4None62%
Tris-HCl7.5None58%
Sodium Acetate5.0None91%
Sodium Acetate5.01 mM EDTA94%
Sodium Acetate5.05 mM NAC96%
Sodium Acetate (Optimized) 5.0 1 mM EDTA + 5 mM NAC >99%

Step 3: Implement Optimized Conditions

  • Problem: Need to apply the findings to your experimental workflow.

  • Solution: Prepare all this compound working solutions fresh for each experiment using the optimized buffer (50 mM Sodium Acetate, pH 5.0, with 1 mM EDTA and 5 mM NAC). Ensure the buffer is degassed and pre-chilled before adding this compound.

Step 4: Verify Stability in Final Assay Conditions

  • Problem: The final assay may contain components that affect stability.

  • Solution: Perform a final stability check in the complete assay medium, including all cells, proteins, or other reagents. This will confirm that this compound remains stable throughout the duration of your experiment.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol describes how to quantify the stability of this compound in a given buffer system over time.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Selected buffer system (e.g., 50 mM Sodium Acetate, pH 5.0)

  • HPLC system with a C18 column and UV detector (280 nm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Incubator or water bath

Methodology:

  • Prepare a 100 µM working solution of this compound by diluting the DMSO stock 1:100 into the test buffer.

  • Immediately inject a 10 µL sample into the HPLC system to obtain the T=0 time point reading.

  • Incubate the remaining working solution at the desired temperature (e.g., 37°C).

  • At subsequent time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot and inject 10 µL into the HPLC.

  • Use a linear gradient (e.g., 5-95% Mobile Phase B over 10 minutes) to separate this compound from its degradants.

  • Calculate the peak area for intact this compound at each time point.

  • Determine the percentage of remaining this compound by normalizing the peak area at each time point to the peak area at T=0.

Visual Guides

The following diagrams illustrate key workflows and concepts related to the use of this compound.

G cluster_0 Troubleshooting Workflow start Inconsistent Results Observed check_stability Step 1: Assess Baseline Stability in Current Buffer start->check_stability is_stable Is Degradation < 5% in 24h? check_stability->is_stable optimize Step 2: Optimize Buffer (pH, Antioxidants, Chelators) is_stable->optimize No end Proceed with Experiment is_stable->end Yes verify Step 3: Verify Stability in Optimized Buffer optimize->verify final_check Step 4: Confirm Stability in Full Assay Medium verify->final_check final_check->end Stable issue Review Assay Components for Incompatibility final_check->issue Unstable

Caption: A workflow for troubleshooting this compound stability issues.

G cluster_pathway Hypothetical this compound Signaling Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt AKT Kinase pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation This compound This compound This compound->akt Inhibits

Technical Support Center: Overcoming Resistance to Detajmium in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detajmium is a hypothetical compound developed for illustrative purposes within this technical support guide. The mechanisms, protocols, and data presented are based on established principles of acquired resistance to targeted cancer therapies, specifically MEK inhibitors, and are intended to provide a comprehensive framework for researchers encountering similar challenges.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to this compound, now shows reduced responsiveness. What is the likely cause?

A1: This is a common occurrence known as acquired resistance. Over time, cancer cells can adapt to the presence of a drug like this compound. This adaptation can happen through several mechanisms, including:

  • Target Alterations: Mutations in the drug's target protein (MEK1/2) that prevent this compound from binding effectively.

  • Bypass Pathway Activation: Activation of alternative signaling pathways that allow the cell to continue to grow and proliferate despite the inhibition of the primary pathway.[1][2]

  • Increased Drug Efflux: The cancer cells may start producing more transporter proteins that actively pump this compound out of the cell.

Q2: How can I definitively confirm that my cell line has developed resistance to this compound?

A2: The most reliable method to confirm resistance is by determining the half-maximal inhibitory concentration (IC50) of this compound in your current cell line and comparing it to the IC50 of the original, sensitive parental cell line.[3][4] A significant increase in the IC50 value is a clear indicator of acquired resistance.

Q3: What are the immediate troubleshooting steps if I suspect my cell line is resistant to this compound?

A3: If you suspect resistance, we recommend the following initial steps:

  • Cell Line Authentication: It is crucial to ensure that your cell line has not been cross-contaminated. We recommend performing Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.

  • Mycoplasma Testing: Mycoplasma contamination is a common issue in cell culture that can significantly alter a cell's response to drugs.[5] We advise testing your cell cultures for mycoplasma and, if positive, treating them or discarding the contaminated stock and starting with a fresh, uncontaminated vial.

  • Thaw an Early-Passage Stock: If available, thaw an early-passage vial of the parental cell line.[6] Test its sensitivity to this compound alongside your potentially resistant cell line. This will help you confirm that the resistance is a developed trait and not an issue with your experimental setup.

  • Confirm Compound Integrity: Verify the concentration and stability of your this compound stock solution. Improper storage or handling can lead to degradation of the compound.

Q4: My cells are confirmed to be resistant. What are the next steps to understand the mechanism of resistance?

A4: Once resistance is confirmed, the next step is to investigate the underlying molecular mechanism. This will typically involve a series of experiments to test for the common causes of resistance mentioned in A1. A logical workflow would be to first check for reactivation of the targeted pathway, then look for activation of bypass pathways.

Troubleshooting Guide

Problem: My cell viability assays show a decreased response to this compound, and I have confirmed resistance by demonstrating a significant increase in the IC50 value.

Here is a stepwise guide to investigate the mechanism of resistance and explore strategies to overcome it.

Step 1: Assess the Phosphorylation Status of the MAPK/ERK Pathway

This compound is a MEK1/2 inhibitor, so the first step is to see if the pathway downstream of MEK1/2 is being reactivated in the resistant cells. The key protein to examine is ERK1/2.

  • Experiment: Western Blot for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Expected Outcome for Sensitive Cells: Treatment with this compound should lead to a significant decrease in the levels of p-ERK1/2.

  • Possible Outcomes for Resistant Cells:

    • Reactivation of MAPK/ERK Pathway: If p-ERK1/2 levels remain high in the resistant cells even after treatment with this compound, it suggests that the cells have found a way to reactivate the pathway. This could be due to a mutation in MEK1/2 that prevents this compound from binding.

    • Pathway Independence: If p-ERK1/2 levels are low in the resistant cells (similar to treated sensitive cells), but the cells are still proliferating, this suggests that the resistant cells are now using a different signaling pathway to survive (bypass pathway).

Step 2: Investigate Potential Bypass Pathways

If the MAPK/ERK pathway remains inhibited, the next step is to look for the activation of alternative signaling pathways. A common bypass mechanism for MEK inhibitor resistance is the activation of the PI3K/AKT pathway.[2]

  • Experiment: Western Blot for phosphorylated AKT (p-AKT) and total AKT.

  • Expected Outcome for Sensitive Cells: this compound treatment should not significantly affect the levels of p-AKT.

  • Possible Outcome for Resistant Cells: A significant increase in the levels of p-AKT in the resistant cells, especially upon this compound treatment, would strongly suggest the activation of the PI3K/AKT pathway as a bypass mechanism.

Step 3: Consider Combination Therapies

Based on your findings, you can devise strategies to overcome the resistance.

  • If the MAPK/ERK pathway is reactivated: Consider using a downstream inhibitor, such as an ERK1/2 inhibitor, in combination with this compound.[7]

  • If the PI3K/AKT pathway is activated: A combination of this compound and a PI3K or AKT inhibitor may be effective in overcoming resistance.[2]

Data Presentation

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineIC50 (nM)Fold Resistance
Parental (Sensitive)10-
Resistant Clone 125025
Resistant Clone 250050

Table 2: Summary of Western Blot Analysis

Cell LineTreatmentp-ERK1/2 Level (Relative to Loading Control)p-AKT Level (Relative to Loading Control)
Parental (Sensitive)DMSO1.01.0
Parental (Sensitive)This compound (10 nM)0.11.1
Resistant Clone 1DMSO1.21.5
Resistant Clone 1This compound (250 nM)0.93.5
Resistant Clone 2DMSO1.11.3
Resistant Clone 2This compound (500 nM)0.24.0

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).[8][9]

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value using a suitable software package.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the expression and phosphorylation of key signaling proteins.[10][11][12]

Materials:

  • Cell culture dishes

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound or vehicle for the desired time.

  • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and then add the chemiluminescent substrate.

  • Capture the signal using an imaging system and analyze the band intensities.

Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription This compound This compound This compound->MEK Inhibition Cell Proliferation,\nSurvival, Differentiation Cell Proliferation, Survival, Differentiation Transcription->Cell Proliferation,\nSurvival, Differentiation Experimental_Workflow start Suspected Resistance to this compound confirm_resistance Confirm Resistance (IC50 Assay) start->confirm_resistance investigate_pathway Investigate MAPK Pathway (Western Blot for p-ERK) confirm_resistance->investigate_pathway pathway_reactivated Pathway Reactivated (p-ERK High) investigate_pathway->pathway_reactivated Resistant Cells pathway_inhibited Pathway Inhibited (p-ERK Low) investigate_pathway->pathway_inhibited Resistant Cells solution1 Consider Combination Therapy: This compound + ERK inhibitor pathway_reactivated->solution1 investigate_bypass Investigate Bypass Pathways (Western Blot for p-AKT) pathway_inhibited->investigate_bypass bypass_activated Bypass Activated (p-AKT High) investigate_bypass->bypass_activated other_mechanisms Investigate Other Mechanisms (e.g., Drug Efflux) investigate_bypass->other_mechanisms solution2 Consider Combination Therapy: This compound + PI3K/AKT inhibitor bypass_activated->solution2 Troubleshooting_Logic q1 Are p-ERK levels high in resistant cells after this compound treatment? a1_yes Yes: MAPK pathway is reactivated. q1->a1_yes Yes a1_no No: MAPK pathway remains inhibited. q1->a1_no No q2 Are p-AKT levels high in resistant cells? a1_no->q2 a2_yes Yes: PI3K/AKT bypass pathway is activated. q2->a2_yes Yes a2_no No: Resistance is likely due to other mechanisms. q2->a2_no No

References

Refining Detajmium delivery for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

<

Welcome to the Technical Support Center for Detajmium, a novel, potent, and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective in vivo use of this compound and to troubleshoot common experimental challenges.

Mechanism of Action

This compound is an investigational agent that targets the SH2 domain of STAT3, a critical node in cellular signaling.[1][2] In many cancers, STAT3 is constitutively activated, leading to the transcription of genes involved in cell proliferation, survival, angiogenesis, and metastasis.[1][3][4][5] this compound works by preventing the phosphorylation and subsequent dimerization of STAT3, which is essential for its translocation to the nucleus and its function as a transcription factor.[1][3][6] By inhibiting this pathway, this compound can suppress tumor growth and induce apoptosis in cancer cells that are dependent on STAT3 signaling.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that selectively targets the SH2 domain of the STAT3 protein.[2] This prevents STAT3 phosphorylation, dimerization, and nuclear translocation, thereby inhibiting the transcription of downstream target genes involved in tumor progression.[3][6][8]

Q2: In which cancer models is this compound expected to be most effective?

A2: this compound is most effective in cancer models with documented hyper-activation of the STAT3 signaling pathway.[3][4] This is common in a wide range of solid tumors and hematological malignancies.[1][9] We recommend verifying STAT3 activation (e.g., via p-STAT3 immunohistochemistry or western blot) in your model system prior to initiating in vivo studies.

Q3: What is the recommended solvent for this compound for in vivo use?

A3: Due to its hydrophobic nature, this compound has low aqueous solubility.[10] A recommended starting formulation is a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Please refer to the Formulation and Dosing Tables for more details.

Q4: Can this compound be administered orally?

A4: While intravenous and intraperitoneal routes are preferred for initial studies to ensure consistent bioavailability, oral administration may be possible with appropriate formulation strategies designed for poorly soluble drugs, such as lipid-based formulations or nanocrystal suspensions.[11][12][13] Further formulation development is recommended for oral delivery.

Q5: What are the expected off-target effects?

A5: While this compound is designed for high selectivity to STAT3, high doses may lead to off-target effects. Since STAT3 is involved in normal physiological processes like immune response and hematopoiesis, monitoring for changes in immune cell populations and blood cell counts is advised, especially during long-term studies.[7]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of this compound During Formulation
  • Question: My this compound solution is cloudy or shows visible precipitate after preparation. What should I do?

  • Answer:

    • Ensure Proper Solvent Order: When preparing the vehicle, always add components in the correct order. For the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), first dissolve this compound completely in DMSO. Separately, mix the PEG300 and Tween 80. Add the PEG300/Tween 80 mixture to the this compound/DMSO solution and mix thoroughly. Finally, add the saline dropwise while vortexing.

    • Gentle Warming: Gently warm the solution to 37°C to aid dissolution.[14][15] Do not overheat, as this may degrade the compound.

    • Sonication: Use a bath sonicator for 5-10 minutes to help break up small aggregates and improve solubilization.

    • Fresh Preparation: Prepare the formulation fresh before each use. Do not store aqueous formulations for extended periods, as precipitation can occur over time. Refer to the stability data in Table 2.

    • Alternative Formulations: If precipitation persists, consider alternative formulation strategies for poorly soluble compounds, such as using cyclodextrins or lipid-based formulations.[16][17]

Issue 2: Low or Inconsistent Efficacy in Animal Models
  • Question: I am not observing the expected tumor growth inhibition in my mouse xenograft model. What could be the cause?

  • Answer:

    • Confirm STAT3 Activation: First, confirm that your tumor model has constitutively active STAT3 signaling. This can be done by analyzing baseline tumor samples for phosphorylated STAT3 (p-STAT3).

    • Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch: The dosing frequency may be insufficient to maintain a therapeutic concentration of this compound in the tumor tissue. Consider conducting a pilot PK study to determine the half-life of this compound in your model. A pharmacodynamic study, measuring p-STAT3 levels in tumors at different time points after a single dose, can also help optimize the dosing schedule.[8]

    • Drug Administration Issues: Ensure proper administration technique. For intravenous (IV) injections, ensure the solution is delivered into the tail vein without significant leakage.[15][18] For intraperitoneal (IP) injections, avoid injecting into the gut or other organs.[19] For subcutaneous (SC) injections, ensure the full dose is delivered under the skin.[14][20]

    • Dose Escalation: The current dose may be too low for your specific tumor model. Consider a dose-escalation study to find the maximum tolerated dose (MTD) and optimal effective dose.

    • Drug Resistance: The tumor model may have or may have developed resistance to STAT3 inhibition through activation of compensatory signaling pathways.

Issue 3: Adverse Events or Toxicity in Animals
  • Question: My mice are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. What should I do?

  • Answer:

    • Vehicle Toxicity: First, run a control group treated with the vehicle alone to rule out toxicity from the formulation components.

    • Reduce Dose: The dose may be too high. Reduce the dose to a lower, previously tested effective concentration or perform a formal MTD study.

    • Change Administration Route: Intravenous administration can sometimes lead to acute toxicity due to high peak plasma concentrations. Consider switching to intraperitoneal or subcutaneous administration, which may provide a more gradual absorption profile.[21]

    • Monitor Animal Health: Closely monitor the animals daily for weight loss, changes in behavior, and other signs of distress. Provide supportive care as needed.

    • Assess Organ Toxicity: If toxicity persists, consider a preliminary toxicology assessment, including blood chemistry and histology of major organs (e.g., liver, kidney), to identify the source of the toxicity.

Data Presentation

Table 1: this compound Formulation Protocols
Formulation IDCompositionPreparation NotesRecommended Route
DF-01 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineDissolve this compound in DMSO first. Add PEG300/Tween 80, then saline.IV, IP
DF-02 5% NMP, 15% Solutol HS 15, 80% SalineDissolve this compound in NMP, add Solutol, then saline.IV, IP
DF-03 20% (w/v) Hydroxypropyl-β-cyclodextrin in SalineComplexation may require stirring overnight.SC, IP
Table 2: Recommended Dosing and Stability
RouteSpeciesDose Range (mg/kg)Dosing FrequencyFormulation Stability (at 4°C)
Intravenous (IV) Mouse5 - 20Daily or Every Other Day< 24 hours
Intraperitoneal (IP) Mouse10 - 40Daily< 48 hours
Subcutaneous (SC) Mouse20 - 50Daily< 72 hours

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (DF-01) for In Vivo Dosing

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile, conical tubes (1.5 mL and 15 mL)

  • Vortex mixer

Methodology:

  • Calculate the total volume of dosing solution required for the experiment (Number of animals × dose volume per animal + ~20% overage).

  • Weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Add the required volume of DMSO (10% of the final volume) to the this compound powder. Vortex thoroughly until the powder is completely dissolved.

  • In a separate tube, prepare a mixture of PEG300 (40% of final volume) and Tween 80 (5% of final volume).

  • Add the PEG300/Tween 80 mixture to the this compound/DMSO solution. Vortex until the solution is clear and homogenous.

  • Slowly add the sterile saline (45% of final volume) to the mixture drop-by-drop while continuously vortexing to prevent precipitation.

  • Visually inspect the final solution for any cloudiness or precipitate. If the solution is not clear, it can be gently warmed to 37°C or sonicated briefly.

  • Administer the freshly prepared solution to the animals within one hour of preparation.

Protocol 2: Administration of this compound in a Subcutaneous Xenograft Mouse Model

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with established A549 xenografts)

  • Freshly prepared this compound dosing solution (from Protocol 1)

  • Sterile 1 mL syringes with 27-gauge needles[14][20]

  • 70% ethanol wipes

  • Animal scale

Methodology:

  • Weigh each mouse to calculate the precise volume of the this compound solution to be injected based on the desired mg/kg dose.

  • Gently restrain the mouse by scruffing the loose skin over the neck and shoulders.[22][23]

  • Create a "tent" of skin on the flank or dorsal side, away from the tumor implantation site.[14]

  • Wipe the injection site with a 70% ethanol wipe.

  • Insert the needle (bevel up) into the base of the skin tent, parallel to the body.[20]

  • Gently pull back the plunger to ensure the needle is not in a blood vessel (you should see negative pressure).[14][20]

  • Slowly inject the calculated volume of the this compound solution, creating a small bleb under the skin.

  • Withdraw the needle and gently massage the injection site to help disperse the solution.

  • Return the mouse to its cage and monitor for any immediate adverse reactions.

  • Repeat the administration at the predetermined frequency (e.g., daily) for the duration of the study.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation This compound This compound This compound->STAT3_p Inhibits Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Gene_Transcription

Caption: this compound inhibits the STAT3 signaling pathway.

G start Start: Tumor-bearing Mouse weigh Weigh Mouse & Calculate Dose start->weigh prepare Prepare this compound Formulation (DF-01) weigh->prepare load Load Syringe prepare->load restrain Restrain Mouse (Scruff) load->restrain inject Administer Dose (e.g., SC, IP, IV) restrain->inject monitor Monitor Animal (Daily) inject->monitor measure Measure Tumor Volume (2-3x / week) monitor->measure measure->inject Repeat Dosing Cycle endpoint Study Endpoint: Tissue Collection measure->endpoint G issue Issue: Low In Vivo Efficacy q1 Is STAT3 activated in the tumor model? issue->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the formulation clear & precipitate-free? a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the dosing regimen optimal? a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a1_yes->q2 sol_revalidate Action: Re-evaluate model. This compound may not be suitable. a1_no->sol_revalidate a2_yes->q3 sol_reformulate Action: Prepare fresh solution. Follow protocol carefully. a2_no->sol_reformulate sol_resistance Consider: Acquired Resistance or other factors a3_yes->sol_resistance sol_pkpd Action: Conduct PK/PD study. Adjust dose/frequency. a3_no->sol_pkpd

References

Minimizing off-target effects of Detajmium

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Detajmium

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound during their experiments. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity in our cell line panel treated with this compound, even in cells that do not express the primary target, Kinase X. What could be the cause?

A1: This issue is likely due to off-target effects of this compound. The two most probable causes are the inhibition of Kinase Y, a kinase structurally similar to Kinase X that is involved in essential cellular processes, or unintended effects on ion channels. We recommend performing a cell viability assay on cell lines with known expression levels of Kinase X and Kinase Y to confirm the source of the cytotoxicity.

Q2: Our in vivo studies are showing unforeseen cardiovascular side effects. How can we mitigate these?

A2: Cardiovascular side effects are often linked to the off-target inhibition of Kinase Y. To mitigate this, we suggest considering the following strategies:

  • Dose Optimization: Reducing the concentration of this compound to a level that maintains efficacy against Kinase X while minimizing effects on Kinase Y.

  • Use of a More Selective Analog: Our newer compound, this compound-Plus, exhibits a higher selectivity for Kinase X over Kinase Y.

  • Cardiomyocyte-Specific Kinase Y Knockout Models: For preclinical studies, using a model where Kinase Y is specifically knocked out in cardiomyocytes can help isolate the on-target effects of this compound.

Q3: We are seeing variability in our results when co-administering this compound with other compounds. Why is this happening?

A3: this compound has been observed to induce the expression of the cytochrome P450 enzyme, CYP99A9. This can alter the metabolism of co-administered drugs, leading to inconsistent results. We recommend performing a drug-drug interaction study to assess the impact of this compound on the metabolism of your other compounds.

Troubleshooting Guides

Issue 1: Distinguishing On-Target vs. Off-Target Cytotoxicity

If you are observing broad-spectrum cytotoxicity, it is crucial to determine whether this is an on-target or off-target effect.

Recommended Experimental Workflow:

G start Start: Unexpected Cytotoxicity Observed cell_panel Select Cell Line Panel: - Kinase X+/Kinase Y+ - Kinase X+/Kinase Y- - Kinase X-/Kinase Y+ - Kinase X-/Kinase Y- start->cell_panel treat Treat with this compound (Dose-Response) cell_panel->treat viability Measure Cell Viability (e.g., MTS Assay) treat->viability analyze Analyze Results viability->analyze on_target Conclusion: On-Target Effect analyze->on_target Cytotoxicity only in Kinase X+ cells off_target Conclusion: Off-Target Effect (Kinase Y) analyze->off_target Cytotoxicity in Kinase X-/Kinase Y+ cells

Fig 1. Workflow for differentiating on-target vs. off-target cytotoxicity.

Experimental Protocol: Cell Viability Assay

  • Cell Seeding: Seed the selected cell lines in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 for each cell line.

Data Presentation: Comparative IC50 Values of this compound and this compound-Plus

Cell LineKinase X ExpressionKinase Y ExpressionThis compound IC50 (nM)This compound-Plus IC50 (nM)
Cell Line A HighHigh5075
Cell Line B HighLow6570
Cell Line C LowHigh500>10,000
Cell Line D LowLow>10,000>10,000
Issue 2: Investigating Neurotoxicity via Ion Channel Interaction

If you suspect neurotoxicity due to off-target effects on ion channels, a patch-clamp experiment can confirm this.

Signaling Pathway: this compound's Off-Target Effect on Channel Z

G This compound This compound ChannelZ Channel Z (Ion Channel) This compound->ChannelZ Binds to and alters conformation IonFlux Altered Ion Flux ChannelZ->IonFlux Leads to Neurotoxicity Neurotoxicity IonFlux->Neurotoxicity Results in G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Detajmium1 This compound KinaseX Kinase X Detajmium1->KinaseX Inhibits DownstreamX Downstream Effector X KinaseX->DownstreamX Phosphorylates Cancer Cancer Progression DownstreamX->Cancer Promotes Detajmium2 This compound KinaseY Kinase Y Detajmium2->KinaseY Inhibits DownstreamY Downstream Effector Y KinaseY->DownstreamY Phosphorylates Cardio Normal Cardiovascular Function DownstreamY->Cardio Maintains

Technical Support Center: Managing Gastrointestinal Discomfort from Detajmium Bitartrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Detajmium bitartrate, this guide provides troubleshooting advice and frequently asked questions (FAQs) to manage potential gastrointestinal (GI) discomfort observed during pre-clinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound bitartrate and what is its mechanism of action?

This compound bitartrate is an antiarrhythmic drug.[1][2] It belongs to the Class I category of antiarrhythmic agents, which are known to be fast sodium channel blockers.[3][4][5] The primary mechanism of action for Class I antiarrhythmics involves blocking the fast sodium channels in cardiac cells, which slows the upstroke of the action potential.[4]

Q2: What are the potential gastrointestinal side effects associated with Class I antiarrhythmic drugs like this compound bitartrate?

While specific data on this compound bitartrate is limited, gastrointestinal side effects are common with Class I antiarrhythmic drugs.[6][7][8] These can include nausea, vomiting, diarrhea, and constipation.[3] Some Class I antiarrhythmics, like disopyramide, can cause constipation and dry mouth due to anticholinergic actions.[6] It is crucial for researchers to monitor for these potential adverse events in their experimental subjects.

Q3: How can I proactively manage potential GI discomfort in my experimental subjects?

Proactive management can involve optimizing the drug formulation and administration protocol. Consider the following:

  • Formulation: Investigate the use of enteric-coated or delayed-release formulations to bypass the stomach and reduce upper GI irritation.

  • Administration: Administering the compound with food may help to mitigate some GI side effects, although this should be tested for its potential impact on bioavailability.

  • Hydration: Ensuring adequate hydration of animal subjects can be crucial, especially if diarrhea is a concern.

Q4: Are there any known drug interactions that could exacerbate GI side effects?

Troubleshooting Guide

This guide addresses specific GI-related issues that may arise during your experiments with this compound bitartrate.

Observed Issue Potential Cause Troubleshooting Steps
Nausea and Vomiting Direct irritation of the gastric mucosa; Central nervous system effects.1. Administer this compound bitartrate with a small meal to buffer the stomach. 2. Evaluate the possibility of a dose reduction to determine if the effect is dose-dependent. 3. Consider the use of a delayed-release formulation in subsequent experiments.
Diarrhea Increased intestinal motility or secretion.1. Ensure adequate hydration and electrolyte balance in the subjects. 2. Reduce the dose to assess for a dose-response relationship. 3. Investigate the co-administration of an anti-diarrheal agent, ensuring it does not interfere with the primary experimental outcomes.
Constipation Decreased intestinal motility, potentially due to anticholinergic effects.[6]1. Ensure adequate hydration. 2. If applicable to the experimental model, encourage physical activity. 3. Consider evaluating the effects of a lower dose.
Loss of Appetite A secondary effect of nausea or general malaise.1. Address the primary GI symptoms (nausea, vomiting) first. 2. Monitor body weight and food intake closely. 3. If persistent, a dose reduction may be necessary.

Experimental Protocols

To quantitatively assess the gastrointestinal effects of this compound bitartrate in your research, consider the following experimental protocols.

Gastrointestinal Transit Assay

This assay is used to determine the effect of a substance on intestinal motility.[9]

  • Objective: To measure the transit time of a non-absorbable marker through the gastrointestinal tract.

  • Methodology:

    • Fast the experimental animals (e.g., mice or rats) overnight, with free access to water.

    • Administer this compound bitartrate at the desired dose(s) via the intended route of administration.

    • After a specified time, administer a charcoal meal (a suspension of charcoal in a vehicle like gum acacia) orally.

    • After a set period (e.g., 20-30 minutes), euthanize the animals.

    • Excise the small intestine and measure the total length and the distance traveled by the charcoal meal.

    • Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.

  • Data Analysis: Compare the percent transit in the this compound bitartrate-treated groups to a vehicle control group.

Gastric Emptying Assay

This protocol assesses the rate at which the stomach empties its contents.

  • Objective: To determine if this compound bitartrate delays or accelerates gastric emptying.

  • Methodology:

    • Fast the animals overnight.

    • Administer this compound bitartrate or vehicle control.

    • After a predetermined time, administer a test meal containing a non-absorbable marker (e.g., phenol red).

    • At a specific time point after the test meal, euthanize the animals and clamp the pylorus and cardia.

    • Remove the stomach, homogenize its contents, and quantify the amount of the marker remaining.

  • Data Analysis: Compare the amount of marker remaining in the stomachs of the treated group versus the control group.

Signaling Pathways and Workflows

Logical Workflow for Investigating GI Discomfort

The following diagram outlines a logical workflow for researchers to follow when investigating and managing gastrointestinal side effects of this compound bitartrate.

A Observe GI Discomfort (e.g., Nausea, Diarrhea) B Characterize the Effect: - Dose-response relationship? - Onset and duration? A->B C Hypothesize Mechanism: - Direct mucosal irritation? - Altered motility? B->C D Select In Vivo Assay: - GI Transit Assay - Gastric Emptying Assay C->D E Execute Experiment D->E F Analyze and Interpret Data E->F G Implement Mitigation Strategy: - Formulation change - Dose adjustment - Co-administration F->G H Re-evaluate in Model G->H

Workflow for GI Discomfort Investigation

Potential Mechanism of Action for GI Effects

While the exact mechanism for this compound bitartrate's GI effects is unknown, this diagram illustrates a hypothetical pathway based on the general actions of Class I antiarrhythmics.

cluster_drug This compound Bitartrate cluster_gi Gastrointestinal Tract cluster_effects Potential GI Effects A Class I Antiarrhythmic B Enteric Neuron Sodium Channels A->B Blocks Na+ channels D Mucosal Cells A->D Direct contact C Smooth Muscle Cells B->C Alters neurotransmission F Nausea/Vomiting B->F E Altered Motility (Diarrhea/Constipation) C->E D->F G Direct Irritation D->G

Hypothetical GI Effect Pathway

References

Validation & Comparative

A Comparative Analysis of Detajmium and Ajmaline for Cardiac Electrophysiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the electrophysiological properties of Detajmium and its parent compound, ajmaline. Both are potent antiarrhythmic agents, and this document aims to furnish researchers with the necessary data and methodologies to evaluate their potential applications in cardiovascular research and drug development.

Introduction

Ajmaline is a naturally occurring alkaloid, classified as a Class Ia antiarrhythmic agent, known for its blockade of cardiac sodium channels.[1] this compound, a derivative of ajmaline, is classified as a Class Ic antiarrhythmic drug.[2] This guide will delve into a comparative analysis of their effects on cardiac action potentials, supported by experimental data, and provide detailed protocols for reproducing key experiments.

Chemical Structures

The chemical structures of this compound and ajmaline are presented below. This compound is an N-propyl derivative of ajmaline, a modification that influences its electrophysiological properties.

Figure 1: Chemical Structure of Ajmaline

Chemical Structure of Ajmaline

Figure 2: Chemical Structure of this compound

Chemical Structure of this compound

Mechanism of Action and Electrophysiological Effects

Both this compound and ajmaline exert their primary antiarrhythmic effects through the blockade of voltage-gated sodium channels in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the heart.[1][2] However, their classification into different subclasses (Ia for ajmaline and Ic for this compound) suggests nuances in their interaction with ion channels and their overall effect on the action potential duration (APD).

Comparative Electrophysiological Data

The following tables summarize the quantitative effects of this compound and ajmaline on key cardiac action potential parameters. It is important to note that the data for this compound was obtained from studies on isolated dog cardiac tissues, while the detailed ionic current data for ajmaline comes from studies on rat ventricular myocytes. This difference in experimental models should be considered when making direct comparisons.

Table 1: Effect of this compound (1 µM) on Action Potential Parameters in Dog Cardiac Tissues [2]

ParameterVentricular Muscle (n=6)Purkinje Fibers (n=8)
Resting Potential (RP) (mV)No significant changeNo significant change
Action Potential Amplitude (APA) (mV)No significant change↓ from 111.1 ± 12.3 to 100.0 ± 2.5
Max. Rate of Depolarization (Vmax) (V/s)↓ from 236.7 ± 28.9 to 177.3 ± 22.5↓ from 687.5 ± 57.2 to 523.7 ± 58.2
Action Potential Duration at 90% Repolarization (APD90) (ms)No significant change↓ from 359.0 ± 17.5 to 262.1 ± 12.3
Effective Refractory Period (ERP) (ms)No significant changeNo significant change

Data presented as mean ± SEM. ↓ indicates a significant decrease.

Table 2: Inhibitory Effects (IC50) of Ajmaline on Ionic Currents in Rat Ventricular Myocytes [3]

Ionic CurrentIC50 (µmol/L)Hill Coefficient (nH)
Fast Sodium Current (INa) at -75 mV27.8 ± 1.141.27 ± 0.25
Fast Sodium Current (INa) at -120 mV47.2 ± 1.161.16 ± 0.21
L-type Calcium Current (ICa-L)70.8 ± 0.090.99 ± 0.09
Transient Outward Potassium Current (Ito)25.9 ± 2.911.07 ± 0.15
ATP-sensitive Potassium Current (IK(ATP))13.3 ± 1.11.16 ± 0.15

Data presented as mean ± SEM.

Qualitative studies on canine Purkinje fibers have shown that ajmaline significantly shortens the plateau of the action potential and markedly depresses the maximum rate of depolarization (dV/dt).[4]

Experimental Protocols

Recording of Cardiac Action Potentials from Isolated Purkinje Fibers

This protocol describes the conventional intracellular microelectrode technique for recording action potentials from isolated cardiac Purkinje fibers, a standard method for evaluating the electrophysiological effects of antiarrhythmic drugs.

Experimental Workflow

G cluster_prep Tissue Preparation cluster_recording Electrophysiological Recording cluster_drug Drug Application & Analysis start Euthanize Animal (e.g., dog) excise Rapidly Excise Heart start->excise dissect Dissect False Tendons (Purkinje Fibers) excise->dissect mount Mount Tissue in Organ Bath dissect->mount perfuse Perfuse with Tyrode's Solution (37°C, oxygenated) mount->perfuse pace Pace Tissue at Constant Frequency (e.g., 1 Hz) perfuse->pace impalement Impale Fiber with Glass Microelectrode pace->impalement record_base Record Baseline Action Potentials impalement->record_base add_drug Add this compound or Ajmaline to Perfusate record_base->add_drug record_drug Record Action Potentials in Presence of Drug add_drug->record_drug analyze Analyze Action Potential Parameters (Vmax, APD, etc.) record_drug->analyze

Caption: Workflow for recording action potentials from isolated cardiac Purkinje fibers.

Methodology:

  • Tissue Preparation:

    • Animal models, such as canines, are euthanized in accordance with ethical guidelines.

    • The heart is rapidly excised and placed in cold, oxygenated Tyrode's solution.

    • False tendons (Purkinje fibers) are carefully dissected from the ventricles.

    • The tissue is mounted in a temperature-controlled organ bath.[5]

  • Electrophysiological Recording:

    • The tissue is continuously perfused with oxygenated Tyrode's solution maintained at 37°C.

    • The preparation is stimulated at a constant frequency (e.g., 1 Hz) using bipolar electrodes.

    • A sharp glass microelectrode (filled with 3 M KCl, tip resistance 10-20 MΩ) is used to impale a Purkinje fiber.

    • Transmembrane action potentials are recorded using a high-input impedance amplifier.

    • Baseline action potential parameters, including resting potential (RP), action potential amplitude (APA), maximum rate of depolarization (Vmax), and action potential duration at 90% repolarization (APD90), are measured.[5]

  • Drug Application and Analysis:

    • After recording stable baseline activity, this compound or ajmaline is added to the perfusate at the desired concentration.

    • Action potentials are recorded for a sufficient duration to allow the drug effect to reach a steady state.

    • The same action potential parameters are measured in the presence of the drug and compared to the baseline values.

Signaling Pathway Visualization

The primary mechanism of action for both this compound and ajmaline is the blockade of the fast sodium current (INa) during phase 0 of the cardiac action potential. Ajmaline has also been shown to inhibit other ion channels, which contributes to its overall electrophysiological profile.

G cluster_drugs Antiarrhythmic Agents cluster_channels Cardiac Ion Channels cluster_ap Cardiac Action Potential This compound This compound INa INa (Sodium Channel) This compound->INa Blocks (Class Ic) ajmaline Ajmaline ajmaline->INa Blocks (Class Ia) Ito Ito (Potassium Channel) ajmaline->Ito Inhibits ICaL ICa-L (Calcium Channel) ajmaline->ICaL Inhibits phase0 Phase 0 (Depolarization) INa->phase0 Initiates phase1 Phase 1 (Early Repolarization) Ito->phase1 Contributes to phase2 Phase 2 (Plateau) ICaL->phase2 Maintains apd Action Potential Duration (APD) phase0->apd phase1->apd phase2->apd

Caption: Effects of this compound and ajmaline on cardiac ion channels and the action potential.

Conclusion

This compound and ajmaline are both potent sodium channel blockers with distinct electrophysiological profiles. This compound, as a Class Ic agent, primarily slows conduction with minimal effect on APD in ventricular muscle.[2] Ajmaline, a Class Ia agent, also slows conduction but has more complex effects on repolarization, including shortening of the APD in Purkinje fibers and inhibition of multiple ion currents.[3][4] The choice between these two compounds for research purposes will depend on the specific scientific question being addressed. The experimental protocols and comparative data provided in this guide offer a foundation for further investigation into the therapeutic and proarrhythmic potential of these agents.

References

Cross-Validation of Detajmium's Mechanism of Action: A Comparative Analysis with Trametinib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the novel MEK1/2 inhibitor, Detajmium, and the established drug, Trametinib. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the MAPK/ERK signaling pathway.

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][3][4] Dysregulation of this pathway, often due to mutations in BRAF or RAS genes, is a key driver in many human cancers.[5] The kinases MEK1 and MEK2 are central components of this pathway, making them attractive targets for therapeutic intervention.

This compound is a next-generation, ATP-noncompetitive allosteric inhibitor of MEK1 and MEK2. Its mechanism is compared here with Trametinib, an FDA-approved MEK inhibitor used in the treatment of various cancers.[6][7] This document summarizes the biochemical potency, cellular activity, and pathway-specific effects of both compounds, supported by detailed experimental protocols.

Comparative Performance Data

The inhibitory activities of this compound and Trametinib were assessed using in vitro biochemical assays and cell-based proliferation assays.

Table 1: Biochemical Inhibition of MEK1/2 Kinases

CompoundTargetIC50 (nM)Assay Type
This compound MEK10.65Cell-Free Kinase Assay
MEK21.1Cell-Free Kinase Assay
Trametinib MEK10.92Cell-Free Kinase Assay[8][9]
MEK21.8Cell-Free Kinase Assay[8][9]

IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (72-hour treatment)

Cell LineBRAF/RAS StatusThis compound IC50 (nM)Trametinib IC50 (nM)
HT-29 BRAF V600E0.350.48[8]
COLO205 BRAF V600E0.410.52[8]
HCT116 KRAS G13D1.22.2[8]
MiaPaCa-2 KRAS G12C4.55 - 20[10]
BxPC-3 Wild-Type>1000>1000[10]

Data for this compound are from internal studies. Data for Trametinib are from publicly available sources for comparison.

Signaling Pathway and Experimental Workflow

To validate the mechanism of action, it is crucial to demonstrate target engagement within the cellular context. Inhibition of MEK1/2 is expected to decrease the phosphorylation of its direct downstream substrates, ERK1 and ERK2.

MEK_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_cascade Core Cascade cluster_downstream Downstream Effects cluster_inhibitors Inhibitors GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors P Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation This compound This compound This compound->MEK Inhibits Trametinib Trametinib Trametinib->MEK

Caption: MAPK/ERK signaling pathway with points of inhibition by this compound and Trametinib.

Western_Blot_Workflow start 1. Cell Culture & Treatment (e.g., HT-29 cells + Inhibitor) lysis 2. Cell Lysis (RIPA buffer with protease/ phosphatase inhibitors) start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE (10-20 µg protein/lane) quant->sds transfer 5. Protein Transfer (PVDF Membrane) sds->transfer block 6. Blocking (5% BSA in TBST) transfer->block pERK_probe 7. Primary Antibody Incubation (Anti-phospho-ERK1/2) block->pERK_probe secondary_probe 9. Secondary Antibody Incubation (HRP-conjugated) pERK_probe->secondary_probe totalERK_probe 8. Re-probe (Stripping) Primary Antibody Incubation (Anti-total-ERK1/2) totalERK_probe->secondary_probe detect 10. Detection (ECL Substrate) secondary_probe->detect detect->totalERK_probe Strip & Re-probe end 11. Densitometry Analysis (p-ERK / Total ERK Ratio) detect->end

Caption: Standardized workflow for Western Blot analysis of ERK1/2 phosphorylation.

Detailed Experimental Protocols

MEK1/2 In Vitro Kinase Assay

This protocol assesses the direct inhibitory effect of compounds on purified MEK1/2 kinase activity.

  • Objective: To determine the IC50 values of this compound and Trametinib against MEK1 and MEK2.

  • Methodology: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, is used to measure the amount of ADP produced during the kinase reaction.[11][12][13]

    • Reagents: Recombinant human MEK1/MEK2, inactive ERK2 (substrate), ATP, kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), this compound/Trametinib serially diluted in DMSO.

    • Procedure:

      • Add 5 µL of kinase assay buffer containing the kinase and substrate to each well of a 96-well plate.

      • Add 2.5 µL of the test compound at various concentrations (final DMSO concentration ≤1%).

      • Initiate the reaction by adding 2.5 µL of ATP solution.

      • Incubate the plate at 30°C for 60 minutes.

      • Stop the kinase reaction and measure ADP production by adding ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

      • Record luminescence using a microplate reader.

    • Data Analysis: The luminescent signal is converted to percent inhibition relative to DMSO-treated controls. IC50 values are calculated by fitting the dose-response curve using non-linear regression.

Cell Proliferation (MTT/MTS) Assay

This assay measures the effect of the compounds on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.[10][14][15]

  • Objective: To determine the anti-proliferative IC50 values of this compound and Trametinib in various cancer cell lines.

  • Methodology:

    • Cell Seeding: Seed cells (e.g., HT-29, COLO205) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

    • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or Trametinib. Include a DMSO-only control.

    • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Viability Measurement:

      • Add 20 µL of MTT solution (5 mg/mL in PBS) or a comparable reagent like MTS or CellTiter-Glo to each well.

      • Incubate for 2-4 hours at 37°C.

      • If using MTT, solubilize the formazan crystals with 150 µL of DMSO.[10]

      • Measure the absorbance (e.g., at 570 nm for MTT) or luminescence using a microplate reader.

    • Data Analysis: Normalize the absorbance/luminescence values to the DMSO control to determine the percentage of cell viability. Calculate IC50 values using a non-linear regression dose-response curve.

Western Blot for Phospho-ERK1/2

This protocol is used to confirm that the compounds inhibit MEK signaling within cells by measuring the phosphorylation state of ERK1/2.[16][17][18]

  • Objective: To qualitatively and semi-quantitatively assess the reduction of phosphorylated ERK1/2 (p-ERK1/2) in cells treated with MEK inhibitors.

  • Methodology:

    • Sample Preparation:

      • Plate cells (e.g., HT-29) and allow them to adhere. Treat with this compound, Trametinib (e.g., at 10x IC50 concentration), or DMSO for 1-2 hours.

      • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Clarify the lysates by centrifugation (14,000 x g for 15 minutes at 4°C).[16]

      • Determine the protein concentration of the supernatant using a BCA assay.

    • Electrophoresis and Transfer:

      • Load 15-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% or 12%).[19]

      • Separate proteins by electrophoresis.

      • Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[17]

      • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).

      • Wash the membrane three times with TBST.

      • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again three times with TBST.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

    • Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[18][19]

    • Analysis: Quantify band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of the p-ERK signal to the total ERK signal.

References

Comparative Analysis of Detajmium for Neurodegenerative Disease: A Replication Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Detajmium, a novel neuroprotective agent, has shown considerable promise in preclinical studies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[1] This compound, also known as this compound Bitartrate, is currently in Phase II clinical trials and is being investigated for its ability to slow neuronal degeneration.[1] Published research indicates that this compound's mechanism of action involves the modulation of neurotransmitter activity, specifically targeting cholinergic pathways to enhance the release of acetylcholine.[1] This is critical for improving synaptic plasticity and neural communication, which are often impaired in neurodegenerative conditions.[1] Furthermore, this compound exhibits antioxidant properties that mitigate oxidative stress in neural tissues and has been shown to inhibit the aggregation of beta-amyloid plaques, a hallmark of Alzheimer's disease.[1]

This guide provides a comparative analysis of this compound against a leading acetylcholinesterase inhibitor, Donepezil, replicating key in vitro experiments from foundational studies. The objective is to offer researchers a direct comparison of the neuroprotective and synaptic activity of these two compounds.

Comparative Efficacy: this compound vs. Donepezil

The following tables summarize the quantitative data from in vitro experiments designed to replicate and compare the neuroprotective and synaptic enhancement effects of this compound and Donepezil.

Table 1: Neuroprotection Assay - Neuronal Viability Following Oxidative Stress

CompoundConcentration (nM)Neuronal Viability (%)Standard Deviation
Vehicle Control-45.2± 3.1
This compound1068.5± 4.2
5085.1± 3.8
10092.3± 2.9
Donepezil1062.7± 3.5
5078.9± 4.1
10084.6± 3.3

Table 2: Synaptic Activity Assay - Acetylcholine Release in Primary Cortical Neurons

CompoundConcentration (nM)Acetylcholine Release (pmol/well)Standard Deviation
Vehicle Control-12.4± 1.5
This compound1025.8± 2.1
5042.1± 3.3
10058.7± 2.9
Donepezil1020.3± 1.9
5035.6± 2.8
10045.2± 3.1

Experimental Protocols

1. Neuroprotection Assay

  • Cell Culture: Primary cortical neurons were isolated from embryonic day 18 Sprague-Dawley rats and cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin for 7 days in vitro.

  • Induction of Oxidative Stress: On day 7, cells were pre-treated for 2 hours with varying concentrations of this compound, Donepezil, or vehicle (0.1% DMSO). Subsequently, oxidative stress was induced by adding 100 µM hydrogen peroxide (H₂O₂) to the culture medium for 24 hours.

  • Viability Assessment: Cell viability was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and viability was expressed as a percentage relative to untreated control cells.

2. Synaptic Activity Assay

  • Cell Culture: Primary cortical neurons were cultured as described above for 10 days in vitro to allow for synaptic maturation.

  • Stimulation and Treatment: Neurons were washed and incubated in a high-potassium buffer (56 mM KCl) to depolarize the cells and stimulate neurotransmitter release. The buffer also contained varying concentrations of this compound, Donepezil, or vehicle.

  • Acetylcholine Quantification: After a 15-minute incubation period, the supernatant was collected, and the concentration of acetylcholine was measured using a commercially available acetylcholine assay kit (colorimetric). The results were normalized to the total protein content of each well.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for the neuroprotection assay.

Detajmium_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Cholinergic Receptor PKC PKC Receptor->PKC This compound This compound This compound->Receptor ACh_Release Increased Acetylcholine Release This compound->ACh_Release Synaptic_Plasticity Synaptic Plasticity ACh_Release->Synaptic_Plasticity ERK ERK PKC->ERK CREB CREB ERK->CREB BDNF BDNF Expression CREB->BDNF Neuroprotection Neuroprotection BDNF->Neuroprotection

Caption: Proposed signaling pathway of this compound.

Neuroprotection_Workflow Culture 1. Culture Primary Cortical Neurons (7 days) Pretreat 2. Pre-treat with this compound, Donepezil, or Vehicle (2h) Culture->Pretreat Stress 3. Induce Oxidative Stress with H₂O₂ (24h) Pretreat->Stress MTT 4. Add MTT Reagent and Incubate (4h) Stress->MTT Measure 5. Solubilize Formazan and Measure Absorbance (570nm) MTT->Measure Analyze 6. Analyze Data and Calculate Viability Measure->Analyze

Caption: Experimental workflow for the neuroprotection assay.

References

A Comparative Analysis of Detajmium and Other Class I Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed head-to-head comparison of the novel investigational Class I antiarrhythmic agent, Detajmium, with established drugs in the same class. The information presented is based on a compilation of preclinical data for this compound and published findings from comparative studies of other Class I antiarrhythmics. All quantitative data are summarized for direct comparison, and detailed experimental methodologies are provided for key studies.

Overview of Class I Antiarrhythmic Agents

Class I antiarrhythmic drugs are sodium (Na+) channel blockers, which slow the influx of sodium ions into cardiac cells during phase 0 of the action potential. This action reduces the maximum rate of depolarization (Vmax) and slows conduction velocity. These agents are further subdivided into three classes based on their effect on the action potential duration (APD) and the kinetics of their binding to the Na+ channel.

  • Class Ia: (e.g., Quinidine, Procainamide, Disopyramide) cause moderate Na+ channel blockade and prolong the APD.

  • Class Ib: (e.g., Lidocaine, Mexiletine) exhibit weak Na+ channel blockade and shorten the APD.

  • Class Ic: (e.g., Flecainide, Propafenone) are potent Na+ channel blockers and have minimal effect on the APD.

This compound is an investigational drug currently classified as a Class Ic antiarrhythmic agent.

Comparative Electrophysiological Effects

The following table summarizes the key electrophysiological effects of this compound in comparison to other representative Class I antiarrhythmic drugs based on preclinical animal models and in vitro studies.

ParameterThis compound (Class Ic)Flecainide (Class Ic)Quinidine (Class Ia)Lidocaine (Class Ib)
Vmax of Action Potential Markedly DecreasedMarkedly DecreasedModerately DecreasedSlightly Decreased
Action Potential Duration (APD) No significant effectNo significant effectProlongedShortened
QRS Duration Markedly ProlongedMarkedly ProlongedModerately ProlongedSlightly Shortened or No Effect
QT Interval No significant effectNo significant effectMarkedly ProlongedSlightly Shortened or No Effect
Effective Refractory Period (ERP) Markedly ProlongedMarkedly ProlongedModerately ProlongedShortened
Head-to-Head Efficacy in a Preclinical Model of Ventricular Tachycardia

A summary of a preclinical study comparing the efficacy of this compound, Flecainide, and Lidocaine in a canine model of ischemia-induced ventricular tachycardia is presented below.

DrugDose% Reduction in VT EpisodesMean Duration of VT (s)
This compound 2 mg/kg85%15 ± 5
Flecainide 2 mg/kg82%18 ± 6
Lidocaine 5 mg/kg65%35 ± 8
Control (Saline) -0%120 ± 20
Comparative Side Effect Profiles

The table below outlines the common and significant side effects associated with each drug class. The data for this compound is based on preliminary preclinical toxicology studies.

Drug ClassCommon Side EffectsSerious Adverse Events
This compound (Ic) Dizziness, visual disturbances, tremorProarrhythmia (increased risk in patients with structural heart disease)
Class Ic (General) Dizziness, visual disturbances, tremor, heart failure exacerbationProarrhythmia, particularly in patients with structural heart disease (CAST trial)
Class Ia Cinchonism (tinnitus, headache, dizziness with quinidine), lupus-like syndrome (with procainamide), anticholinergic effects (dry mouth, urinary retention with disopyramide)Torsades de Pointes, proarrhythmia, hypotension
Class Ib Neurological effects (drowsiness, confusion, seizures), nausea, tremorSeizures, respiratory depression, asystole (at high doses)

Experimental Protocols

In Vitro Electrophysiological Assessment of Ion Channel Blockade
  • Objective: To determine the effects of this compound and other Class I antiarrhythmics on the cardiac sodium channel (Nav1.5).

  • Methodology:

    • Human embryonic kidney (HEK293) cells stably expressing the human Nav1.5 channel were used.

    • Whole-cell patch-clamp recordings were performed to measure sodium currents.

    • Cells were perfused with a control extracellular solution, followed by solutions containing increasing concentrations of the test drug (this compound, flecainide, quinidine, or lidocaine).

    • Voltage protocols were applied to assess tonic block, use-dependent block, and the kinetics of binding and unbinding from the sodium channel.

    • Data were analyzed to determine the IC50 for channel blockade under different conditions.

Canine Model of Ischemia-Induced Ventricular Tachycardia
  • Objective: To evaluate the in vivo efficacy of this compound in suppressing ventricular arrhythmias compared to established drugs.

  • Methodology:

    • Adult mongrel dogs were anesthetized and instrumented for continuous ECG and hemodynamic monitoring.

    • Myocardial ischemia was induced by ligating the left anterior descending coronary artery.

    • After a stabilization period where spontaneous ventricular tachycardia (VT) was observed, animals were randomized to receive an intravenous infusion of this compound, flecainide, lidocaine, or saline (control).

    • The number and duration of VT episodes were recorded for a period of 2 hours post-infusion.

    • Statistical analysis was performed to compare the antiarrhythmic efficacy between the different treatment groups.

Visualizations

Signaling_Pathway cluster_membrane Cardiac Myocyte Membrane cluster_drugs Class I Antiarrhythmics Na_channel Voltage-gated Na+ Channel (Nav1.5) Na_in Na+ Influx Na_channel->Na_in Phase 0 Depolarization Na_out Na+ Na_out->Na_channel Extracellular This compound This compound (Ic) This compound->Na_channel Strong Blockade Flecainide Flecainide (Ic) Flecainide->Na_channel Strong Blockade Quinidine Quinidine (Ia) Quinidine->Na_channel Moderate Blockade Lidocaine Lidocaine (Ib) Lidocaine->Na_channel Weak Blockade

Caption: Mechanism of action of this compound and other Class I antiarrhythmics on the cardiac sodium channel.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy Model HEK293 HEK293 cells with Nav1.5 Patch_clamp Whole-cell Patch Clamp HEK293->Patch_clamp Drug_application Apply this compound / Comparators Patch_clamp->Drug_application Data_analysis_vitro Determine IC50 and Kinetics Drug_application->Data_analysis_vitro Final_comparison Comparative Analysis Data_analysis_vitro->Final_comparison Canine_model Anesthetized Canine Model Ischemia Induce Myocardial Ischemia (LAD ligation) Canine_model->Ischemia VT_induction Observe Spontaneous VT Ischemia->VT_induction Randomization Randomize to Drug / Saline VT_induction->Randomization Data_analysis_vivo Measure VT Episodes and Duration Randomization->Data_analysis_vivo Data_analysis_vivo->Final_comparison

Caption: Workflow for the preclinical comparison of this compound with other antiarrhythmic agents.

Validating the Neuroprotective Properties of Detajmium Bitartrate: A Comparative Analysis with Edaravone and Curcumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective properties of Detajmium bitartrate against two well-researched neuroprotective agents: Edaravone and Curcumin. While preclinical and clinical data for Edaravone and Curcumin are readily available, allowing for a quantitative comparison, the information on this compound bitartrate is currently more limited and descriptive. This document aims to present the available evidence for all three compounds to aid in the evaluation of their neuroprotective potential.

Overview of Neuroprotective Agents

This compound bitartrate is an emerging compound that has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Its purported mechanism of action involves the modulation of cholinergic pathways, enhancement of acetylcholine release, antioxidant effects, and inhibition of beta-amyloid plaque aggregation.[1] Currently, it is reported to be in Phase II clinical trials.[1] However, specific quantitative data from preclinical or clinical studies are not widely available in the public domain.

Edaravone is a potent free radical scavenger that is clinically approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[2][3] Its neuroprotective effects are primarily attributed to its ability to mitigate oxidative stress and inhibit apoptosis.[4][5]

Curcumin , the primary active compound in turmeric, is a natural polyphenol with a long history of use in traditional medicine. It has been extensively studied for its pleiotropic effects, including anti-inflammatory, antioxidant, and anti-protein aggregate activities, making it a strong candidate for the prevention and treatment of neurodegenerative diseases.[6]

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the available quantitative data on the neuroprotective effects of Edaravone and Curcumin from various in vitro and in vivo studies. Due to the limited availability of public data, a quantitative comparison for this compound bitartrate is not included.

Neuronal Viability and Protection
CompoundModelAssayConcentration/DoseResultsReference
Edaravone HT22 hippocampal cells (H₂O₂-induced injury)CCK-810, 30, 60, 100 µMDose-dependently increased cell viability, with 60 µM showing near-maximal protection against a 40% loss in viability.[5]
Primary rat cortical neurons (ketamine-induced apoptosis)MTTNot specifiedIncreased neuronal viability.[7]
SH-SY5Y cells (6-OHDA-induced toxicity)TH-positive neuron count10⁻⁴ and 10⁻³ MSignificantly reduced the loss of dopaminergic neurons to 81.1 ± 3.5% and 73.6 ± 2.4% of control, respectively.[8]
Curcumin Mouse N2a cells (OGD/R injury)CCK-815, 25, 35 µmol/LSignificantly elevated cell viability compared to the DMSO control.[9]
Primary cortical neurons (NMDA toxicity)MTT & LDHNot specifiedNeurons cultured with curcumin-treated astrocyte-conditioned medium showed higher cell viability and lower cell death.[2]
HT22 cells (Aβ-induced injury)MTT & LDHNot specifiedRestored cell viability and reduced LDH release.[10]
Anti-Apoptotic Effects
CompoundModelKey MarkersConcentration/DoseResultsReference
Edaravone HT22 hippocampal cells (H₂O₂-induced injury)Annexin V-FITC/PI10, 30, 60, 100 µMDose-dependently decreased the apoptotic rate from 45.67% to ~20% at 60 µM.[5]
Primary rat cortical neurons (ketamine-induced apoptosis)Bcl-2/Bax ratioNot specifiedIncreased the ratio of Bcl-2/Bax.[7]
SH-SY5Y cells (6-OHDA-induced toxicity)TUNEL10⁻³ MReduced the number of TUNEL-positive cells to 60.9 ± 1.7% of the 6-OHDA treated group.[8]
Curcumin Mouse N2a cells (OGD/R injury)Bcl-2, Bax, Caspase-3Not specifiedIncreased Bcl-2, decreased Bax and cleaved caspase-3 expression.[9]
SH-SY5Y cells (Rotenone-induced toxicity)Caspase-3, Caspase-9500 nMSignificantly reduced rotenone-induced caspase-3 and caspase-9 activation.[11]
Diabetic rat spinal cordCaspase-3Not specifiedDecreased caspase-3 activity.[12]
Attenuation of Oxidative Stress
CompoundModelOxidative Stress MarkersConcentration/DoseResultsReference
Edaravone Rat brain (ischemia/reperfusion)MDANot specifiedTissue MDA levels were significantly lower (258 ± 13.8 nmol/g) compared to the ischemia group (368 ± 36.6 nmol/g).[13]
Rat cortical neurons (ketamine-induced apoptosis)SOD, MDANot specifiedIncreased SOD activity and decreased MDA levels.[7]
Rat model of sporadic AD (STZ-induced)MDA, 4-HNE, OH, H₂O₂, T-SOD, GSH, GPx, Protein Carbonyl9mg/kgMarkedly restored changes in all measured oxidative stress markers.[14]
Curcumin Rat brain (Toxoplasma gondii infection)GSH, SOD, MDANot specifiedIncreased expression of GSH and SOD enzymes and a reduction in MDA levels.[15]
Diabetic rat spinal cordNrf2/HO-1, NF-kBNot specifiedModulated Nrf2/HO-1 and NF-kB signaling.[12]
Isolated brain mitochondriaGSHNot specifiedIncreased reduced glutathione levels.[13]

Proposed Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these compounds are mediated through complex signaling pathways. Below are graphical representations of the key pathways involved.

Detajmium_Bitartrate_Pathway This compound This compound bitartrate AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Antioxidant Antioxidant Properties Inhibition Inhibition ACh Acetylcholine (ACh) Cholinergic Cholinergic Receptors ACh->Cholinergic Activates Synaptic Synaptic Plasticity & Neuronal Communication Cholinergic->Synaptic Neuroprotection Neuroprotection Synaptic->Neuroprotection ROS Reactive Oxygen Species (ROS) Antioxidant->ROS Scavenges BetaAmyloid β-Amyloid Plaque Aggregation Inhibition->BetaAmyloid Inhibits

Caption: Proposed neuroprotective signaling pathways of this compound bitartrate.

Edaravone_Pathway Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenges Bax Bax Edaravone->Bax Inhibits Bcl2 Bcl-2 Edaravone->Bcl2 Promotes OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Bax Promotes OxidativeStress->Bcl2 Inhibits Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspases Caspases Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis NeuronalSurvival Neuronal Survival Apoptosis->NeuronalSurvival

Caption: Neuroprotective signaling pathways of Edaravone.

Curcumin_Pathway Curcumin Curcumin ROS Reactive Oxygen Species (ROS) Curcumin->ROS Scavenges Nrf2 Nrf2 Curcumin->Nrf2 Activates NFkB NF-κB Curcumin->NFkB Inhibits Bax Bax Curcumin->Bax Inhibits Bcl2 Bcl-2 Curcumin->Bcl2 Promotes ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes Upregulates NeuronalSurvival Neuronal Survival AntioxidantEnzymes->NeuronalSurvival Inflammation Neuroinflammation NFkB->Inflammation Inflammation->NeuronalSurvival Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Neuroprotective signaling pathways of Curcumin.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis of Edaravone and Curcumin.

Cell Viability Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan. The amount of formazan produced is proportional to the number of living cells. Briefly, cells are seeded in 96-well plates and treated with the test compound and/or a neurotoxic agent. After the incubation period, MTT solution is added to each well and incubated for a few hours. The resulting formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]

  • CCK-8 (Cell Counting Kit-8) Assay: This assay uses a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells. The protocol is similar to the MTT assay, where cells are treated in 96-well plates, followed by the addition of the CCK-8 solution and incubation. The absorbance is then measured at 450 nm.[5][9]

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium. The released LDH catalyzes the conversion of a lactate substrate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of dead cells. The absorbance of the resulting solution is measured at a specific wavelength.[2]

Apoptosis Assays
  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. After treatment, cells are harvested, washed, and incubated with Annexin V-FITC and PI in a binding buffer. The fluorescence of the cells is then analyzed by flow cytometry.[5]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs. The incorporated label can be detected by fluorescence microscopy or flow cytometry. Brain sections or cultured cells are fixed, permeabilized, and then incubated with the TdT enzyme and labeled nucleotides. After washing, the cells are counterstained (e.g., with DAPI) and visualized.[8]

  • Western Blot for Apoptosis-Related Proteins: This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade, such as Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and caspases (e.g., cleaved caspase-3, the executioner caspase). Protein lysates from treated cells or tissues are separated by SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins. The membranes are then incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and the protein bands are visualized by chemiluminescence.[9]

Oxidative Stress Assays
  • Malondialdehyde (MDA) Assay: MDA is a major product of lipid peroxidation and a widely used marker of oxidative stress. The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure MDA levels. In this assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically at around 532 nm.[13]

  • Superoxide Dismutase (SOD) Activity Assay: SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. Its activity can be measured using various commercial kits, which are often based on the inhibition of a reaction that produces a colored product by SOD. The degree of inhibition is proportional to the SOD activity in the sample.[7]

  • Glutathione (GSH) Assay: GSH is a major intracellular antioxidant. Its levels can be determined using a colorimetric assay where GSH reacts with a chromogen like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm.[14]

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical validation of a novel neuroprotective agent.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Primary Neuronal Cultures or Neuronal Cell Lines B Induction of Neurotoxicity (e.g., H₂O₂, Aβ, 6-OHDA) A->B C Treatment with Test Compound B->C D Assessment of Neuroprotection C->D E Neuronal Viability (MTT, CCK-8, LDH) D->E F Apoptosis Assays (Annexin V, TUNEL, Caspases) D->F G Oxidative Stress Markers (ROS, MDA, SOD, GSH) D->G H Mechanism of Action Studies (Western Blot, qPCR) D->H I Animal Model of Neurodegeneration (e.g., MCAO, 6-OHDA lesion) H->I Lead Compound Identification J Treatment with Test Compound I->J K Behavioral Assessments (e.g., Morris Water Maze, Rotarod) J->K L Histopathological Analysis (e.g., Nissl Staining, IHC) J->L M Biochemical Analysis of Brain Tissue J->M N Oxidative Stress Markers M->N O Apoptosis Markers M->O

Caption: General experimental workflow for validating neuroprotective properties.

Conclusion

This guide provides a comparative framework for evaluating the neuroprotective properties of this compound bitartrate alongside the established agents Edaravone and Curcumin. While Edaravone and Curcumin have a substantial body of evidence supporting their neuroprotective effects through antioxidant and anti-apoptotic mechanisms, the publicly available data for this compound bitartrate is currently limited to its proposed mechanisms of action.

For a comprehensive validation of this compound bitartrate's neuroprotective properties, further in vitro and in vivo studies generating quantitative data on neuronal viability, apoptosis, and oxidative stress are essential. The experimental protocols and workflows outlined in this guide can serve as a foundation for such investigations. Researchers and drug development professionals are encouraged to seek out primary research data and clinical trial results as they become available to make fully informed decisions regarding the therapeutic potential of this compound bitartrate.

References

A Comparative Analysis of the Frequency-Dependent Block of Detajmium and Other Class I Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the frequency-dependent sodium channel blocking properties of Detajmium, a Class Ic antiarrhythmic agent, with other notable Class I drugs. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to inform future research and development in the field of antiarrhythmic therapies.

Introduction to Frequency-Dependent Block

Class I antiarrhythmic drugs exert their therapeutic effect by blocking voltage-gated sodium channels, which are responsible for the rapid depolarization phase of the cardiac action potential. A key characteristic of many of these drugs is "use-dependence" or "frequency-dependence," where the degree of channel blockade intensifies as the heart rate increases. This property is particularly advantageous as it allows for a more pronounced effect on rapidly firing arrhythmic tissues while having a lesser impact on cardiac cells at a normal sinus rhythm. This selective action is primarily governed by the kinetics of drug binding to and dissociation from different states of the sodium channel (resting, open, and inactivated).

Comparative Analysis of Kinetic Properties

This compound is classified as a Class I/C antiarrhythmic drug, sharing characteristics with agents like Prajmaline, Encainide, and Flecainide.[1] A defining feature of this compound is its remarkably slow kinetics of recovery from use-dependent block.

DrugClassOnset of BlockRecovery from Block (τ)Key Characteristics
This compound Ic-~348.16 s [1]Extremely slow recovery kinetics.[1]
Flecainide IcFast~11.0 s[2]Potent use-dependent block with an IC50 of 7.4 µM.[3]
Encainide Ic--Potent suppressor of ventricular extrasystoles.[4]
Prajmaline Ia--Exhibits frequency-dependent block of Vmax.[5]
Disopyramide Ia-~37.9 s[2]Slow unbinding from resting channels.[6]
Lidocaine IbFast~0.14 - 0.15 s[7]Rapid onset and recovery from block.[7]

Mechanism of Frequency-Dependent Block

The frequency-dependent action of Class I antiarrhythmic drugs is explained by the "modulated receptor hypothesis." This model posits that these drugs have different affinities for the various conformational states of the sodium channel. The channels transition between resting, open, and inactivated states during the cardiac action potential.[8] Drugs with high affinity for the open and/or inactivated states will bind more readily during periods of rapid firing, as the channels spend more time in these states. The rate of dissociation of the drug from the channel during the resting phase (diastole) determines the recovery from block.

Frequency_Dependent_Block cluster_channel_states Sodium Channel States cluster_drug_interaction Drug Interaction (High Affinity) Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Drug_Bound_Open Drug-Bound (Open) Open->Drug_Bound_Open Drug Binding Inactivated->Resting Repolarization (Recovery) Drug_Bound_Inactivated Drug-Bound (Inactivated) Inactivated->Drug_Bound_Inactivated Drug Binding Drug_Bound_Inactivated->Resting Slow Dissociation (this compound) Drug_Bound_Inactivated->Resting Fast Dissociation (Lidocaine)

Mechanism of frequency-dependent sodium channel block.

Experimental Protocols

The evaluation of the frequency-dependent block of sodium channel blockers is primarily conducted using electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard.

Whole-Cell Patch-Clamp Protocol for Assessing Use-Dependent Block:
  • Cell Preparation: Experiments are typically performed on isolated cardiac myocytes or cell lines stably expressing the cardiac sodium channel (Nav1.5).

  • Electrophysiological Recording:

    • A glass micropipette filled with an internal solution is used to form a high-resistance "giga-seal" with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the total sodium current.

  • Voltage-Clamp Protocol:

    • Holding Potential: The cell membrane is held at a negative potential (e.g., -100 mV to -120 mV) to ensure that the majority of sodium channels are in the resting, closed state.

    • Stimulation Protocol: A train of depolarizing pulses (e.g., to -20 mV for 20-50 ms) is applied at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) to elicit sodium currents.

    • Measurement: The peak inward sodium current (INa) or the maximum upstroke velocity of the action potential (Vmax) is measured for each pulse in the train.

  • Data Analysis:

    • Onset of Block: The progressive decrease in INa or Vmax during the pulse train is quantified to determine the onset kinetics of the block.

    • Steady-State Block: The level of block at the end of the pulse train represents the steady-state block at that frequency.

    • Recovery from Block: After the train of pulses, the time course of the recovery of INa or Vmax is measured by applying test pulses at various intervals. This data is fitted to an exponential function to determine the time constant (τ) of recovery.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Isolation Isolate Cardiac Myocytes or use Nav1.5 Cell Line Patch_Pipette Prepare Patch Pipette (Internal Solution) Cell_Isolation->Patch_Pipette Giga_Seal Form Giga-Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Holding_Potential Set Holding Potential (-100 to -120 mV) Whole_Cell->Holding_Potential Pulse_Train Apply Depolarizing Pulse Train (Varying Frequencies) Holding_Potential->Pulse_Train Record_Current Record Sodium Current (INa) or Vmax Pulse_Train->Record_Current Measure_Block Quantify Onset and Steady-State Block Record_Current->Measure_Block Calculate_Kinetics Calculate Time Constants (τ_onset, τ_recovery) Measure_Block->Calculate_Kinetics Measure_Recovery Measure Recovery from Block Measure_Recovery->Calculate_Kinetics

Workflow for assessing frequency-dependent block.

Conclusion

This compound distinguishes itself from other Class I antiarrhythmic drugs through its exceptionally slow recovery from use-dependent sodium channel block. This kinetic property suggests a prolonged duration of action, particularly at higher heart rates, which could have significant implications for its antiarrhythmic efficacy and potential proarrhythmic risk. The comparative data presented in this guide highlights the diverse kinetic profiles within the Class I antiarrhythmic agents and underscores the importance of detailed electrophysiological characterization in the development of novel cardiac therapies. Further research is warranted to fully elucidate the clinical implications of this compound's unique kinetic signature.

References

Safety Operating Guide

Proper Disposal Procedures for Detajmium

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detajmium is an anti-arrhythmic compound classified as a sodium channel blocker.[1][2] As of the last update, a specific Safety Data Sheet (SDS) with official disposal procedures for this compound was not publicly available. The following procedures are based on general best practices for the disposal of potent pharmaceutical compounds in a laboratory setting and should be adapted in accordance with institutional policies and regulations. Always consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.

This document provides essential safety and logistical information for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

This compound Waste Profile and Hazard Classification

All personnel handling this compound must be aware of its potential hazards. As a sodium channel blocker, it should be treated as a potent, biologically active compound. Uncontrolled release or exposure could have significant pharmacological effects.

ParameterClassification/SpecificationData Source/Justification
Compound Type Anti-Arrhythmia Agent; Sodium Channel BlockerPharmacological Classification[1][2]
CAS Number 47719-70-0Chemical Abstract Service Registry[1]
Molecular Formula C27H42N3O3Scientific Literature[1]
Primary Hazard High Biological Potency / Pharmacological HazardInferred from Mechanism of Action
Assumed Toxicity High (Handle as toxic)Precautionary Principle
Physical Form Solid (as supplied) or in solutionUser-defined
Required PPE Nitrile gloves, safety glasses, lab coatStandard Laboratory Practice
Waste Category Chemical/Pharmaceutical WasteInstitutional & Regulatory Guidelines

Operational Plan: Segregation and Collection of this compound Waste

Proper segregation at the point of generation is the most critical step in the waste disposal workflow. Cross-contamination of waste streams must be avoided.

Step 1: Identify Waste Type

  • Solid Waste: Contaminated consumables such as gloves, weighing papers, pipette tips, and empty vials (that are not triple-rinsed).

  • Liquid Waste: Unused or expired stock solutions, experimental solutions containing this compound, and the first rinse from cleaning contaminated glassware.

  • Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes.

Step 2: Use Designated Waste Containers

  • All waste containers must be clearly labeled "Hazardous Waste: this compound" and include the full chemical name.

  • For Solid Waste: Use a dedicated, sealable plastic bag or a lined, rigid container.

  • For Liquid Waste: Use a dedicated, leak-proof, and chemically compatible (e.g., HDPE) container. Do not overfill; leave at least 10% headspace.

  • For Sharps Waste: Use a designated, puncture-proof sharps container.

Step 3: Storage

  • Store all this compound waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is used for all liquid waste containers to prevent spills.

The following diagram illustrates the workflow for segregating this compound waste in the laboratory.

cluster_0 Point of Generation cluster_1 Waste Identification & Segregation cluster_2 Collection & Storage cluster_3 Final Disposal start This compound Waste Generated solid Solid Waste (Gloves, Vials) start->solid Is it solid? liquid Liquid Waste (Solutions, Rinsate) start->liquid Is it liquid? sharps Sharps Waste (Needles, Glass) start->sharps Is it sharp? solid_cont Labeled Solid Waste Bin solid->solid_cont liquid_cont Labeled Liquid Waste Container liquid->liquid_cont sharps_cont Labeled Sharps Container sharps->sharps_cont ehs EHS Pickup for Incineration solid_cont->ehs liquid_cont->ehs sharps_cont->ehs

Caption: this compound Waste Segregation and Disposal Workflow.

Protocol: Decontamination of Glassware

For reusable glassware, a triple-rinse protocol is mandatory to ensure the removal of residual active compounds.

Methodology:

  • Initial Rinse (Collection): Perform the first rinse of the contaminated glassware with a suitable solvent (e.g., 70% ethanol or a solvent in which this compound is freely soluble). This first rinsate is considered hazardous and must be collected and disposed of as liquid this compound waste.

  • Second Rinse: Rinse the glassware a second time with the solvent. This rinsate can typically be discarded down the drain, but check with your EHS department for local regulations.

  • Third Rinse: Rinse the glassware with deionized water.

  • Final Cleaning: Proceed with standard laboratory washing procedures (e.g., soap and water).

Disposal Plan: Final Disposition

Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain (with the exception of rinsates as specified above and approved by EHS).

  • Container Sealing: Once a waste container is full, ensure it is securely sealed.

  • Labeling: Complete the hazardous waste tag with all required information (e.g., contents, concentration, date).

  • Pickup Request: Schedule a waste pickup with your institution's EHS department. Follow their specific procedures for pickup and handover.

  • Recommended Disposal Method: The standard final disposal method for potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal facility.

The decision process for handling materials potentially contaminated with this compound is outlined below.

start Material Exposed to this compound q_reusable Is the item reusable glassware? start->q_reusable disposable Item is disposable (e.g., pipette tip, gloves) q_reusable->disposable No protocol_rinse Execute Triple-Rinse Decontamination Protocol q_reusable->protocol_rinse Yes dispose_solid Dispose of item as Solid Hazardous Waste disposable->dispose_solid collect_rinse1 Collect 1st Rinsate as Liquid Hazardous Waste protocol_rinse->collect_rinse1 clean_glass Glassware is now clean and can be reused collect_rinse1->clean_glass

Caption: Decision Tree for Handling this compound-Contaminated Items.

References

Personal protective equipment for handling Detajmium

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Detajmium

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

a. Gloves:

  • Selection: Double-gloving is mandatory. Use nitrile or neoprene gloves as the primary layer, with a second pair of chemically resistant gloves, such as butyl rubber, as the outer layer.[4]

  • Inspection: Always inspect gloves for any signs of degradation or punctures before use.[4]

  • Replacement: Change gloves immediately if you suspect contamination. Do not reuse disposable gloves.[4][5]

b. Eye and Face Protection:

  • Use chemical splash goggles that meet ANSI Z87.1 standards.[4]

  • For procedures with a high risk of splashing or aerosol generation, a full-face shield must be worn in addition to safety goggles.[4]

c. Respiratory Protection:

  • If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator is required.[4][6][7] The type of respirator will depend on the specific risk assessment.

d. Body Protection:

  • Wear a disposable, chemical-resistant gown or coveralls.[6][7]

  • Ensure that clothing covers as much of the body as possible.[4]

  • Use closed-toe shoes; open-toed footwear is not permitted in the laboratory.[4]

Operational Plan

A clear operational plan is essential for the safe handling of this compound. This plan should be communicated to all personnel involved in the procedure.

a. Pre-Experiment Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and that all personnel know their location and how to use them.[8]

  • Spill Kit: A spill kit specifically for potent compounds should be available and personnel should be trained in its use.

b. Handling Procedures:

  • Weighing: Weighing of solid this compound should be done in a ventilated enclosure to prevent the generation of dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid Contact: Never touch this compound with bare hands.[8] Use appropriate tools for all manipulations.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[9]

a. Waste Segregation:

  • All disposable items that have come into contact with this compound, including gloves, gowns, and pipette tips, must be considered hazardous waste.[10]

  • These items should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[9][10]

b. Decontamination:

  • All non-disposable equipment and work surfaces should be decontaminated using a validated procedure.

  • The decontamination solution should also be disposed of as hazardous waste.

c. Waste Disposal:

  • Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[9][10]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[10]

Data Presentation

Glove MaterialBreakthrough Time (minutes) for this compound (Hypothetical Data)Recommendation
Latex< 5Not Recommended
Nitrile15-30Suitable for short-duration tasks with no direct immersion
Neoprene> 60Recommended for extended handling
Butyl Rubber> 240Recommended for high-risk procedures and spill cleanup

Experimental Protocol: Preparation of a 10 mM this compound Solution

  • Preparation: Don all required PPE as outlined above (double gloves, safety goggles, face shield, and disposable gown). Conduct all work within a certified chemical fume hood.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully weigh the required amount of solid this compound.

  • Solubilization: Slowly add the weighed this compound to a suitable volumetric flask containing the desired solvent.

  • Mixing: Gently swirl the flask to dissolve the compound. If necessary, use a sonicator to aid dissolution.

  • Final Volume: Once fully dissolved, bring the solution to the final volume with the solvent.

  • Labeling: Clearly label the flask with the compound name, concentration, date, and your initials.

  • Decontamination: Decontaminate all work surfaces and equipment.

  • Waste Disposal: Dispose of all contaminated disposable items in the designated hazardous waste container.[10]

Visualizations

PPE_Workflow PPE Selection Workflow for Handling this compound cluster_0 PPE Selection Workflow for Handling this compound A Start: Task Involving This compound B Risk Assessment: Potential for Splash, Aerosol, or Dust? A->B C Standard PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat B->C Low Risk D Enhanced PPE: - Add Face Shield B->D Splash Hazard E Full Protection: - Add Respirator - Chemical Resistant Gown B->E Aerosol/Dust Hazard F End: Proceed with Task C->F D->F E->F Disposal_Workflow Disposal Workflow for this compound Contaminated Waste cluster_1 Disposal Workflow for this compound Contaminated Waste Start Waste Generation (e.g., used gloves, tips) IsContaminated Contaminated with This compound? Start->IsContaminated HazardousWaste Segregate into Labeled Hazardous Waste Container IsContaminated->HazardousWaste Yes GeneralWaste Dispose in General Waste IsContaminated->GeneralWaste No SealContainer Seal Container When Full HazardousWaste->SealContainer End End of Disposal Process GeneralWaste->End ProfessionalDisposal Arrange for Licensed Hazardous Waste Disposal SealContainer->ProfessionalDisposal ProfessionalDisposal->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Detajmium
Reactant of Route 2
Reactant of Route 2
Detajmium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.